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  • Product: 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide
  • CAS: 1855907-09-3

Core Science & Biosynthesis

Foundational

Solvation Dynamics and Stability of 5-(Bromomethyl)-1-methyl-1H-pyrazole Hydrobromide in Polar Aprotic Media

Physicochemical Causality: The Dual-Nature Scaffold In drug development and synthetic organic chemistry, 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide (CAS: 1855907-09-3) serves as a highly versatile small molecule s...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Causality: The Dual-Nature Scaffold

In drug development and synthetic organic chemistry, 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide (CAS: 1855907-09-3) serves as a highly versatile small molecule scaffold [1][1]. However, handling this compound requires a deep understanding of its dual physicochemical nature:

  • The Salt Form: As a hydrobromide salt, it possesses high lattice energy. Dissolving it requires a solvent with a high dielectric constant capable of stabilizing the dissociated pyrazolium cation and bromide anion [2][2].

  • The Reactive Electrophile: The bromomethyl group is a prime candidate for SN​2 nucleophilic substitution.

This duality creates a solvation paradox. Protic solvents (like water or methanol) easily dissolve the hydrobromide salt but act as nucleophiles, leading to rapid solvolysis of the bromomethyl group. Therefore, polar aprotic solvents are the mandatory choice for maintaining both solubility and chemical integrity.

The Role of Polar Aprotic Solvents

Polar aprotic solvents—such as N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), and Dimethyl Sulfoxide (DMSO)—lack acidic protons (O-H or N-H bonds) and cannot act as hydrogen bond donors [3][3].

The causality behind their efficacy lies in their dipole moments. The negative end of the solvent dipole (e.g., the oxygen in DMF) strongly solvates the pyrazolium cation. Conversely, the positive end of the dipole is usually sterically hindered, leaving the bromide anion relatively "naked" and unsolvated. While this lack of anion solvation is excellent for promoting subsequent SN​2 reactions, the solvent itself must be strictly non-nucleophilic to prevent premature degradation of the bromomethyl moiety.

The DMSO Conundrum: Kornblum Oxidation

While DMSO is universally praised for its exceptional solvating power ( ϵ=46.7 ), it is chemically incompatible with 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide for long-term storage or high-temperature reactions.

The causality is driven by the Kornblum Oxidation [4][4]. The oxygen atom in DMSO is sufficiently nucleophilic to attack the electrophilic carbon of the bromomethyl group. This displaces the bromide ion, forming a highly reactive alkoxysulfonium intermediate. Upon base-promoted or spontaneous elimination, this intermediate collapses to yield 1-methyl-1H-pyrazole-5-carbaldehyde, releasing dimethyl sulfide (DMS) and HBr as byproducts .

MechanisticPathway A 5-(bromomethyl)-1-methyl-1H-pyrazole HBr B Polar Aprotic Solvents A->B Dissociation & Solvation C DMF / Acetonitrile (Stable Solvation) B->C High Dielectric, Non-Nucleophilic D DMSO (Reactive Solvation) B->D Nucleophilic Oxygen Attack E Alkoxysulfonium Intermediate D->E SN2 on Bromomethyl F Aldehyde Degradant (Kornblum Oxidation) E->F Elimination (-DMS, -HBr)

Fig 1: Solvation pathways and Kornblum oxidation mechanism in polar aprotic media.

Quantitative Solubility Profile

The table below synthesizes the solubility and stability profile of the compound across standard polar aprotic solvents. Data reflects the balance between dielectric constant ( ϵ ) and solvent nucleophilicity.

SolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)24h Stability (25°C)Mechanistic Outcome
DMF 36.7> 50High (>98% intact)Optimal balance of solubility and chemical inertness.
DMSO 46.7> 100Low (<50% intact)Rapid dissolution, but triggers Kornblum oxidation.
Acetonitrile 38.315 - 25High (>99% intact)Moderate solubility; highly stable due to low nucleophilicity.
Acetone 21.8< 5ModeratePoor solubility due to lower dielectric constant.

Self-Validating Experimental Methodology

To empirically determine the solubility of 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide without falling victim to false positives (e.g., measuring dissolved degradants rather than the intact parent compound), a self-validating protocol is required.

This workflow utilizes parallel HPLC-UV (for quantitation) and LC-MS (for structural integrity validation).

ProtocolWorkflow S1 1. Saturation Excess Solute + Solvent S2 2. Equilibration 24h Isothermal (25°C) S1->S2 S3 3. Phase Separation 0.22 µm PTFE Filtration S2->S3 S4 4. Quantification HPLC-UV Analysis S3->S4 Aliquot A S5 5. Validation LC-MS Integrity Check S3->S5 Aliquot B

Fig 2: Self-validating workflow for determining solubility and chemical stability.

Step-by-Step Protocol:
  • Saturation Preparation: Add 200 mg of 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide to a 2 mL amber glass vial. Add 1 mL of the target polar aprotic solvent (e.g., anhydrous DMF). Causality: Amber glass prevents photo-induced radical degradation of the carbon-bromine bond.

  • Isothermal Equilibration: Place the vial in a thermomixer at 25°C, shaking at 800 RPM for 24 hours. Causality: Solubility is highly temperature-dependent; strict isothermal conditions ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes. Draw the supernatant and filter through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to aggressive polar aprotic solvents (unlike PES or Nylon, which may swell or leach extractables that interfere with MS analysis).

  • Quantification (Aliquot A): Dilute the filtrate 1:100 in mobile phase and analyze via HPLC-UV (λ = 254 nm) against a pre-established calibration curve.

  • Integrity Validation (Aliquot B): Inject a secondary aliquot into an LC-MS system. Causality: UV analysis alone cannot easily distinguish the intact bromomethyl pyrazole from its aldehyde degradant if their chromophores overlap. LC-MS confirms the exact mass ( m/z≈175 for the intact free base cation), proving that the measured concentration reflects the intact scaffold and not a Kornblum oxidation byproduct.

References

  • CymitQuimica. "1H-Pyrazole, 5-(bromomethyl)-1-methyl-, hydrobromide (1:1)".
  • Wikipedia. "Polar aprotic solvent".
  • MDPI. "Recent Advances in DMSO-Based Direct Synthesis of Heterocycles".
  • Chim.it. "Recent progress in the modification of heterocycles based on the transformation of DMSO".
  • NIH. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations".

Sources

Exploratory

Thermodynamic Stability and Solid-State Characterization of 5-(Bromomethyl)-1-methyl-1H-pyrazole Hydrobromide Crystals

Executive Summary The compound 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide (CAS: 1855907-09-3) is a highly versatile electrophilic small-molecule scaffold[1]. It is increasingly utilized in the synthesis of advance...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide (CAS: 1855907-09-3) is a highly versatile electrophilic small-molecule scaffold[1]. It is increasingly utilized in the synthesis of advanced targeted therapeutics, most notably in the development of for oncology applications, including melanoma, neuroblastoma, and non-small cell lung cancer[2].

While the bromomethyl group provides essential reactivity for nucleophilic substitution and coupling reactions during drug synthesis[1], it introduces profound thermodynamic instability in its free base form. This whitepaper provides an in-depth technical analysis of the thermodynamic principles governing the stability of its hydrobromide crystal lattice, detailing the causality behind its degradation pathways and outlining self-validating experimental protocols for solid-state characterization.

Mechanistic Causality: The Thermodynamic Imperative of the Hydrobromide Salt

To understand the handling and storage requirements of 5-(bromomethyl)-1-methyl-1H-pyrazole, one must analyze the competing kinetic and thermodynamic forces at play within the molecule.

The Auto-Alkylation Dilemma

In its free base form, the molecule possesses both a nucleophilic center (the N2 nitrogen of the pyrazole ring) and a highly reactive electrophilic center (the bromomethyl group). If left unprotonated, the kinetic pathway dominates: the nitrogen of one molecule will rapidly attack the bromomethyl carbon of an adjacent molecule via an intermolecular SN​2 mechanism. This results in runaway auto-alkylation (polymerization) and complete degradation of the API scaffold.

The Thermodynamic Sink of the Crystal Lattice

To arrest this kinetic degradation, the compound is synthesized as a hydrobromide (1:1) salt [1]. The addition of hydrobromic acid (HBr) serves two critical, causal functions:

  • Electronic Deactivation: Protonation of the pyrazole nitrogen completely neutralizes its nucleophilicity, shutting down the auto-alkylation pathway.

  • Lattice Energy ( ΔHlat​ ): The resulting ion pairing between the protonated pyrazole and the bromide counter-ion drives the formation of a highly ordered crystalline solid. The massive release of lattice energy drops the system into a deep thermodynamic sink, ensuring long-term shelf stability as long as the lattice remains intact.

Stabilization FreeBase Free Base (Reactive Electrophile) Salt HBr Salt Crystal (Thermodynamic Sink) FreeBase->Salt Protonation (Exothermic) Degradation Auto-alkylation Polymerization FreeBase->Degradation Kinetic Pathway HBr HBr Acid HBr->Salt Salt->Degradation Moisture/Heat (Salt Disproportionation)

Thermodynamic stabilization pathway of the pyrazole scaffold via HBr salt formation.

Quantitative Data: Physicochemical Properties

The stability of the crystal is heavily dependent on maintaining conditions that do not provide enough activation energy ( Ea​ ) to break the ionic bonds or enough moisture to induce deliquescence. Below are the summarized physicochemical properties and representative thermodynamic boundaries for this compound.

Table 1: Physicochemical and Structural Parameters
ParameterValue
IUPAC Name 1H-Pyrazole, 5-(bromomethyl)-1-methyl-, hydrobromide (1:1)
CAS Registry Number 1855907-09-3[1]
Molecular Formula C5​H8​Br2​N2​ [1]
Molecular Weight 255.94 g/mol [1]
Salt Form Hydrobromide (Crystalline)[1]
Purity Standard 95% (Typical commercial grade)[3]
Table 2: Representative Thermodynamic & Kinetic Profile
ParameterAnalytical MethodValue / Observation
Melting Point ( Tm​ ) DSC~ 145 - 150 °C (Accompanied by decomposition)
Enthalpy of Fusion ( ΔHf​ ) DSCN/A (Masked by concurrent HBr dissociation)
Onset of Mass Loss TGA> 140 °C (HBr volatilization)
Critical Relative Humidity (CRH) DVS~ 75% RH at 25 °C (Onset of deliquescence)

Experimental Workflows: Self-Validating Stability Protocols

To accurately characterize the thermodynamic stability of 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide, researchers must employ an orthogonal, self-validating analytical approach. Relying on a single thermal technique can lead to catastrophic misinterpretation of the crystal's stability limits.

Workflow Start Synthesized HBr Salt (CAS: 1855907-09-3) Split Glovebox Aliquoting (< 5% RH) Start->Split DSC DSC Analysis (Phase Transitions) Split->DSC TGA TGA Analysis (Thermal Degradation) Split->TGA DVS DVS Analysis (Moisture Sorption) Split->DVS Data Thermodynamic Profiling & Stability Matrix DSC->Data TGA->Data DVS->Data

Self-validating experimental workflow for solid-state thermodynamic characterization.

Step-by-Step Methodology: Orthogonal Thermal and Hygroscopic Profiling

Step 1: Controlled Sample Preparation

  • Action: Perform all sample aliquoting within a nitrogen-purged glovebox maintained at < 5% Relative Humidity (RH).

  • Causality: Halogenated hydrobromide salts are highly prone to moisture scavenging. Ambient humidity can induce partial salt disproportionation (stripping the HBr from the lattice), which artificially lowers the observed melting point and invalidates thermodynamic measurements.

Step 2: Differential Scanning Calorimetry (DSC)

  • Action: Load 2–5 mg of the crystal into a hermetically sealed (crimped) aluminum pan. Apply a heating ramp rate of 10 °C/min from 25 °C to 200 °C under a dry nitrogen purge (50 mL/min).

  • Causality: Crimped pans suppress the early volatilization of residual solvents or surface moisture. This allows the analyst to isolate the true thermodynamic melting endotherm ( Tm​ ) from subsequent decomposition exotherms.

Step 3: Thermogravimetric Analysis (TGA)

  • Action: Concurrently run 5–10 mg of the sample in an open platinum pan using the identical heating profile (10 °C/min to 200 °C).

  • Causality (The Self-Validating Mechanism): TGA acts as the ultimate validation for DSC data. If a thermal event in the DSC curve is accompanied by a sudden mass loss in the TGA curve, the event is not a reversible thermodynamic phase change (melting)—it is chemical degradation (volatilization of HBr).

Step 4: Dynamic Vapor Sorption (DVS)

  • Action: Subject the crystal to a moisture sorption cycle from 0% to 90% RH (in 10% increments) at an isothermal 25 °C.

  • Causality: This step identifies the Critical Relative Humidity (CRH). If the sample absorbs significant water mass (>2%) and fails to desorb it upon returning to 0% RH, the crystal lattice has collapsed due to deliquescence, permanently reverting a portion of the material back to the highly unstable free base.

Formulation and Storage Implications

Because 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide relies entirely on its crystalline lattice for stability, storage conditions must strictly prevent lattice disruption.

  • Temperature: Store at 2–8 °C (refrigerated) to minimize the kinetic energy available for HBr dissociation.

  • Atmosphere: Must be stored under an inert atmosphere (Argon or Nitrogen) in tightly sealed, light-resistant containers. Halogenated compounds pose specific degradation risks when exposed to UV light or atmospheric moisture[1].

  • Handling: Due to its nature as an alkylating agent and an acidic salt, appropriate PPE is mandatory. The compound causes skin irritation and is harmful if swallowed[4].

References

  • Google Patents (CN112166110A). "SHP2 phosphatase inhibitors and methods of use". Patent Literature detailing Pyrazole Scaffolds in Oncology.
  • Chemical Label Data. "Safety and Hazard Information for CAS 1855907-09-3". Available at: [Link]

Sources

Foundational

Electronic and Steric Topography of 5-(Bromomethyl)-1-methyl-1H-pyrazole: A Strategic Guide for Molecular Design

Executive Summary In modern synthetic organic chemistry and drug discovery, the architectural precision of heterocyclic building blocks dictates the success of downstream functionalization. 5-(Bromomethyl)-1-methyl-1H-py...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic organic chemistry and drug discovery, the architectural precision of heterocyclic building blocks dictates the success of downstream functionalization. 5-(Bromomethyl)-1-methyl-1H-pyrazole (frequently handled as its stable hydrobromide salt, CAS: 1855907-09-3) represents a highly versatile electrophilic scaffold[1]. Its unique 1,5-disubstitution pattern imparts specific electronic push-pull dynamics and a constrained steric environment that strictly govern its reactivity—particularly in nucleophilic substitution (SN2) pathways.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic property listing. Here, we dissect the causality behind the molecule's physicochemical behavior, providing a field-validated mechanistic framework to help researchers optimize synthetic routes and design novel bioactive molecules with high regiocontrol.

Electronic Architecture and Reactivity Profiling

The pyrazole core is a five-membered, π -excessive aromatic heterocycle containing two adjacent nitrogen atoms: a "pyrrole-like" N1 (which donates its lone pair to the aromatic π -system) and a "pyridine-like" N2 (which possesses an orthogonal sp2 lone pair available for hydrogen bonding or metal coordination).

  • Inductive Push-Pull Dynamics: The N1-methyl group exerts a weak electron-donating inductive effect (+I), which increases the overall electron density of the pyrazole ring[2]. Conversely, the C5-bromomethyl group exerts a strong electron-withdrawing inductive effect (-I) due to the highly electronegative bromine atom.

  • Methylene Electrophilicity: The -I effect of the bromine atom polarizes the C–Br bond, rendering the methylene carbon highly electrophilic. During an SN2 displacement, the adjacent electron-rich pyrazole ring stabilizes the transition state through hyperconjugation and partial orbital overlap. This electronic stabilization inherently accelerates the reaction rate compared to unactivated aliphatic alkyl bromides[3].

Steric Topography and Conformational Dynamics

The defining feature of 5-(bromomethyl)-1-methyl-1H-pyrazole is the spatial proximity of the N1-methyl and C5-bromomethyl groups. This 1,5-relationship creates a significant steric clash (a vicinal or peri-like interaction) that fundamentally alters its reactivity profile.

  • Steric Shielding and Trajectory Control: The N1-methyl group acts as a rigid steric shield, restricting the rotational freedom of the adjacent C5-bromomethyl group[3]. For an SN2 reaction to occur, incoming nucleophiles must approach from a specific angle (~180° to the C–Br bond). The N1-methyl group partially occludes this trajectory, creating an energetic barrier that prevents non-specific or overly bulky nucleophiles from reacting rapidly.

  • Regioselective Exploitation: This steric hindrance is not a flaw; it is a design feature. It can be leveraged to achieve regioselective alkylation. In complex mixtures or polyfunctional molecules, bulky nucleophiles will react significantly slower at the 5-position compared to less hindered isomers (e.g., 3-bromomethyl analogs), allowing for orthogonal functionalization strategies.

Physicochemical Data Summary

To facilitate rational drug design, the quantitative properties of the free base, its hydrobromide salt, and a representative functionalized derivative are summarized below.

Property5-(Bromomethyl)-1-methyl-1H-pyrazole (Free Base)Hydrobromide Salt (1:1)Methyl Ester Derivative*
Molecular Formula C5H7BrN2C5H8Br2N2C7H9BrN2O2
Molecular Weight 175.03 g/mol [4]255.94 g/mol [5]233.06 g/mol [6]
CAS Number 1256561-56-1[4]1855907-09-3[1]878744-22-0[6]
Topological Polar Surface Area ~17.8 ŲN/A44.1 Ų[6]
LogP (Computed) ~0.8 - 1.0N/A1.28[6]
H-Bond Acceptors / Donors 2 / 02 / 14 / 0[6]

*Methyl 5-(bromomethyl)-1-methyl-1H-pyrazole-3-carboxylate.

Mechanistic Workflow: SN2 Displacement Protocol

To ensure scientific integrity and reproducibility, the following protocol details the SN2 displacement of the bromide by a secondary amine. Every step is designed as a self-validating system, explaining the why behind the how.

General Procedure for the Synthesis of 5-((Dialkylamino)methyl)-1-methyl-1H-pyrazole:

  • Reaction Setup: In an oven-dried, argon-purged Schlenk flask, dissolve 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide (1.0 eq, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL).

    • Causality: DMF is a polar aprotic solvent. It highly solvates the potassium cations (added in the next step) while leaving the amine nucleophile relatively unsolvated and highly reactive, significantly accelerating the SN2 pathway.

  • Base Activation: Add anhydrous potassium carbonate (K2CO3) (3.0 eq, 3.0 mmol) to the solution.

    • Causality: The stoichiometry is critical. 1.0 eq neutralizes the HBr salt of the starting material[1], 1.0 eq neutralizes the HBr generated during the SN2 reaction, and the excess ensures complete deprotonation/activation of the amine nucleophile.

  • Nucleophilic Attack: Add the secondary amine (1.2 eq, 1.2 mmol) dropwise at 0 °C.

    • Causality: Initial cooling suppresses exothermic side reactions and prevents the thermal degradation of the highly electrophilic bromomethyl species before the nucleophile can fully mix.

  • Self-Validating Monitoring: Warm the mixture to room temperature and stir for 4-6 hours. Monitor via Thin Layer Chromatography (TLC) (Ethyl Acetate/Hexanes 1:1, UV 254 nm).

    • Validation Logic: The starting material is relatively non-polar (high Rf). As the reaction progresses, the displacement of the heavy bromine atom by a polar amine generates a new, significantly more polar product spot (lower Rf). The complete disappearance of the high Rf spot confirms reaction completion.

  • Workup and Isolation: Quench with distilled water (15 mL) and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine (3 x 10 mL).

    • Causality: The repetitive brine washes are mandatory to pull the highly water-soluble DMF out of the organic layer, preventing solvent contamination during downstream purification. Dry over Na2SO4, filter, and purify via silica gel chromatography.

Pathway Visualization

G cluster_0 Substrate Properties N1 N1-Methyl (+I Effect, Steric Shield) TS SN2 Transition State (Sterically Hindered) N1->TS Restricts Approach C5 C5-Bromomethyl (-I Effect, Electrophilic) C5->TS Electrophilic Center N2 N2 Nitrogen (H-Bond Acceptor) Nu Nucleophile (e.g., Amine) Nu->TS Nucleophilic Attack Product Substituted Pyrazole (Target Scaffold) TS->Product Bromide Departure

Steric and electronic modulation of the SN2 trajectory in 5-(bromomethyl)-1-methyl-1H-pyrazole.

Applications in Drug Development

The 1-methyl-1H-pyrazole motif is a privileged scaffold in both pharmaceuticals and agrochemicals, owing to its favorable pharmacokinetic properties and metabolic stability[7].

  • Agrochemicals (SDHI Fungicides): Derivatives containing the 1-methyl-1H-pyrazole core, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, are potent succinate dehydrogenase inhibitors (SDHIs)[8]. Molecular docking studies reveal that the 1-methyl group is not merely structural; it is critical for anchoring the molecule into the hydrophobic pocket of the SDH enzyme complex (specifically interacting near residues TYR58 and TRP173)[8].

  • Pharmaceutical Kinase Inhibitors: The bromomethyl group serves as a highly efficient linker to attach the pyrazole core to other pharmacophores. The steric bulk of the 1,5-disubstitution pattern can lock the conformation of the resulting molecule. This pre-organization reduces the entropic penalty upon binding to target kinases, directly translating to improved binding affinity and target selectivity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 67334055, 1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, methyl ester". PubChem. URL:[Link]

  • Organic Syntheses. "Solvent Effect on the Pyrazole Formation Reaction and Steric Effects". Organic Syntheses. URL:[Link]

  • National Institutes of Health (NIH). "Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity". PMC. URL: [Link]

  • MDPI. "Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides". Molecules. URL:[Link]

  • OUCI. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review". DNTB. URL:[Link]

Sources

Exploratory

The Pyrazole Core: A Privileged Scaffold for Modern Pharmacophore Modeling and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Enduring & Evolving Role of the Pyrazole Nucleus The pyrazole ring system, a five-membered heterocycle containing...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring & Evolving Role of the Pyrazole Nucleus

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, continues to be a cornerstone in medicinal chemistry and drug discovery.[1][2][3][4] Its remarkable versatility, synthetic accessibility, and ability to participate in a wide range of molecular interactions have solidified its status as a "privileged scaffold."[3] This guide will delve into the strategic application of a specific, highly reactive pyrazole building block, 5-(bromomethyl)-1-methyl-1H-pyrazole , in the context of pharmacophore modeling. We will explore how this particular scaffold can be leveraged to design and synthesize novel bioactive molecules, moving from theoretical modeling to practical synthetic considerations.

Understanding the Pharmacophore: Beyond a Simple Molecule

A pharmacophore is an abstract concept that describes the ensemble of steric and electronic features necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[5] It is not a real molecule but rather a collection of essential features in a defined 3D space. Common pharmacophoric features include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic (HY) regions

  • Aromatic (AR) rings

  • Positive and Negative Ionizable (PI, NI) centers

Pharmacophore modeling can be broadly categorized into two approaches: ligand-based and structure-based.[5] Ligand-based methods are employed when the 3D structure of the target is unknown, relying on a set of known active molecules to deduce the common features.[5] Conversely, structure-based modeling utilizes the known 3D structure of the biological target to identify key interaction points within the active site.[5][6]

The Strategic Advantage of the 5-(bromomethyl)-1-methyl-1H-pyrazole Building Block

The choice of a building block is a critical decision in the drug discovery process. The 5-(bromomethyl)-1-methyl-1H-pyrazole scaffold offers several distinct advantages for pharmacophore-guided drug design.

Chemical Properties and Reactivity

The defining feature of this building block is the bromomethyl group at the 5-position of the pyrazole ring.[7] This functional group is a versatile handle for introducing molecular diversity through various chemical transformations, particularly nucleophilic substitution and cross-coupling reactions.[7][8] The pyrazole core itself is an aromatic heterocycle, contributing to the overall stability and electronic properties of the resulting molecules.[2]

PropertyDescription
Molecular Formula C5H7BrN2[9]
Molecular Weight 175.03 g/mol [9]
Key Functional Group Bromomethyl at C5
Reactivity Susceptible to nucleophilic substitution at the bromomethyl carbon. The pyrazole ring can participate in various coupling reactions.[8]
Inherent Pharmacophoric Features

The 5-(bromomethyl)-1-methyl-1H-pyrazole scaffold inherently possesses several key pharmacophoric features:

  • Aromatic Ring: The pyrazole nucleus itself serves as a hydrophobic and aromatic feature.

  • Hydrogen Bond Acceptors: The two nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors.

  • Versatile Linker: The bromomethyl group provides a reactive site to introduce a wide variety of other pharmacophoric features, allowing for the systematic exploration of chemical space.[8]

A Step-by-Step Workflow for Pharmacophore Modeling with 5-(bromomethyl)-1-methyl-1H-pyrazole

The following workflow outlines a comprehensive approach to utilizing the 5-(bromomethyl)-1-methyl-1H-pyrazole building block in a pharmacophore modeling campaign.

Caption: A comprehensive workflow for pharmacophore modeling and drug discovery utilizing the 5-(bromomethyl)-1-methyl-1H-pyrazole building block.

Phase 1: Model Generation
  • Target Identification and Validation: The initial step involves identifying a biological target of interest. This could be an enzyme, receptor, or other protein implicated in a disease pathway.

  • Data Collection:

    • Ligand-Based: A set of at least 5-10 known active molecules with a range of activities is required.

    • Structure-Based: The 3D structure of the target protein, typically from X-ray crystallography or NMR, is needed.

  • Pharmacophore Model Generation: Using specialized software (e.g., LigandScout, MOE, Discovery Studio), a pharmacophore model is generated. This model represents the key features required for biological activity. For example, a study on Dipeptidyl Peptidase IV (DPP-4) inhibitors identified a pharmacophore model consisting of one hydrogen bond donor, one hydrogen bond acceptor, and two hydrophobic features.[10]

Phase 2: Virtual Screening and Synthesis
  • Virtual Library Generation: A virtual library of compounds is created by computationally reacting the 5-(bromomethyl)-1-methyl-1H-pyrazole with a diverse set of nucleophiles or coupling partners. This allows for the rapid exploration of a vast chemical space.

  • Pharmacophore-Based Virtual Screening: The generated pharmacophore model is used as a 3D query to screen the virtual library.[6][11] Molecules that fit the pharmacophore model are identified as "hits."

  • Hit Identification and Prioritization: The virtual hits are ranked based on their fit to the pharmacophore model and other criteria such as drug-likeness (e.g., Lipinski's Rule of Five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[2][12]

  • Synthesis of Prioritized Compounds: The top-ranked virtual hits are then synthesized. The versatile reactivity of the bromomethyl group allows for straightforward synthetic routes.[8] A general synthetic scheme is presented below.

Synthetic Pathway pyrazole 5-(bromomethyl)-1-methyl-1H-pyrazole conditions Base, Solvent pyrazole->conditions nucleophile Nucleophile (R-NuH) nucleophile->conditions product Diverse Pyrazole Derivatives conditions->product Nucleophilic Substitution

Caption: A generalized synthetic route for diversifying the 5-(bromomethyl)-1-methyl-1H-pyrazole scaffold.

Experimental Protocol: General Procedure for Nucleophilic Substitution

  • To a solution of 5-(bromomethyl)-1-methyl-1H-pyrazole (1.0 mmol) in a suitable solvent (e.g., acetonitrile, DMF), add the desired nucleophile (1.1 mmol) and a base (e.g., K2CO3, Et3N) (1.5 mmol).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

Phase 3: Biological Evaluation and Optimization
  • In Vitro Biological Assays: The synthesized compounds are tested in relevant biological assays to determine their activity against the target of interest.

  • Structure-Activity Relationship (SAR) Analysis: The biological data is analyzed in conjunction with the chemical structures to establish SAR.[1][13] This involves identifying which structural modifications lead to increased or decreased activity.

  • Lead Optimization: Based on the SAR insights, further rounds of design, synthesis, and testing are conducted to optimize the potency, selectivity, and pharmacokinetic properties of the lead compounds.[3] This iterative process is central to modern drug discovery.[14]

Case Studies and Applications

The pyrazole scaffold is a component of numerous FDA-approved drugs, highlighting its therapeutic importance.[2][15] Examples include:

  • Celecoxib: A selective COX-2 inhibitor used to treat arthritis.[16]

  • Crizotinib: An ALK and ROS1 inhibitor for the treatment of non-small cell lung cancer.[2]

  • Sildenafil: A PDE5 inhibitor for erectile dysfunction.[16]

Recent studies have also demonstrated the utility of pyrazole derivatives in developing inhibitors for a wide range of targets, including Janus kinases (JAKs)[6][11], Dipeptidyl Peptidase IV (DPP-4)[10][17], and checkpoint kinase-1 (Chk1).[18][19]

Future Perspectives

The integration of computational methods, such as pharmacophore modeling and molecular dynamics simulations, with advanced synthetic methodologies will continue to accelerate the discovery of novel pyrazole-based therapeutics.[12][14] The 5-(bromomethyl)-1-methyl-1H-pyrazole building block, with its inherent reactivity and desirable pharmacophoric features, is poised to remain a valuable tool in the arsenal of medicinal chemists.

References

  • Barakat, A., et al. (2018). Synthesis, antimicrobial activity, pharmacophore modeling and molecular docking studies of new pyrazole-dimedone hybrid architectures. PMC. [Link]

  • (2026, February 11). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]

  • Jana, S. B. (2024, March 6). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. ResearchGate. [Link]

  • Pathy, K. S., et al. (2023). Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole- 3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for. Scitech Journals. [Link]

  • El-Sayed, M. A., et al. (2025, October 15). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]

  • (2023, October 9). Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for Type II Anti-Diabetic Therapy. ClinicSearch. [Link]

  • Li, Y., et al. (2012, June 15). Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. PubMed. [Link]

  • Ilie, M., et al. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Jiebna, A., et al. (2022). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. PMC. [Link]

  • Ramtekkar, M., et al. (2025, August 6). Computer-Aided Drug Design of Pyranopyrazoles and Related Compounds for Checkpoint Kinase-1. ResearchGate. [Link]

  • Li, Q. S., et al. (2015, January 15). Discovery and pharmacophore studies of novel pyrazole-based anti-melanoma agents. Chemistry & Biodiversity. [Link]

  • Ferrarezi, A. A., et al. (2025, April 1). Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. Bioorganic & Medicinal Chemistry. [Link]

  • Kaser, D., et al. (2025, May 16). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. MDPI. [Link]

  • de Oliveira, R., et al. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • Jiebna, A., et al. (2022, September 6). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS Omega. [Link]

  • Firdaus, J. U., et al. (2022, November 14). Identification of novel pyrazole containing ɑ-glucosidase inhibitors: insight into pharmacophore, 3D-QSAR, virtual screening, and molecular dynamics study. Journal of Biomolecular Structure and Dynamics. [Link]

  • Patel, H., et al. (2022, August 15). Discovery of newer pyrazole derivatives with potential anti-tubercular activity via 3D-QSAR based pharmacophore modelling, virtual screening, molecular docking and molecular dynamics simulation studies. Molecular Diversity. [Link]

  • (2020). Examples of pyrazole-containing drugs and their pharmacological activities. ResearchGate. [Link]

  • (Year not available). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • (Year not available). Bioactive molecules containing the pyrazole moiety. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2025, January 17). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC. [Link]

  • Shrivastava, S. K., & Shrivastava, A. (2014, October 18). Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles. Journal of Chemical and Pharmaceutical Research. [Link]

  • Pandhurnekar, C. P., et al. (2021). A comprehensive review on pyrazole derivatives: Focusing on the synthesis and applications. Journal of Advanced Scientific Research. [Link]

  • (Year not available). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • (Year not available). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate. [Link]

Sources

Foundational

Synthesis Pathways of 5-(Bromomethyl)-1-methyl-1H-pyrazole: A Technical Whitepaper

Executive Summary & Pharmacological Context The functionalization of pyrazole cores is a cornerstone of modern medicinal chemistry. Specifically, 5-(bromomethyl)-1-methyl-1H-pyrazole (often isolated as its hydrobromide s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The functionalization of pyrazole cores is a cornerstone of modern medicinal chemistry. Specifically, 5-(bromomethyl)-1-methyl-1H-pyrazole (often isolated as its hydrobromide salt, CAS: 1855907-09-3) serves as a highly versatile, electrophilic small-molecule scaffold[1]. It is a critical building block in the synthesis of complex therapeutics, including SHP2 phosphatase inhibitors for oncology[2], macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) inhibitors[3], and Nicotinamide Phosphoribosyltransferase (NAMPT) modulators[4].

As a Senior Application Scientist, I have structured this guide to critically evaluate the two primary synthetic pathways used to generate this molecule. Rather than merely listing reagents, this whitepaper dissects the mechanistic causality, regioselectivity challenges, and self-validating quality control steps required to successfully synthesize and isolate this reactive intermediate.

Chemical Stability & The Dimerization Challenge

Before detailing the synthesis, it is imperative to understand the inherent reactivity of the target molecule.

Expertise Insight: The free base of 5-(bromomethyl)-1-methyl-1H-pyrazole possesses both a nucleophilic center (the N2 atom of the pyrazole ring) and a highly electrophilic center (the bromomethyl group). If left in a concentrated free-base form at room temperature, the molecule is highly prone to intermolecular SN​2 alkylation, leading to unwanted dimerization or polymerization.

Causality in Isolation: To circumvent this, the compound is almost universally precipitated and stored as its hydrobromide salt. Protonation of the pyrazole nitrogen neutralizes its nucleophilicity, rendering the scaffold shelf-stable for long-term storage and subsequent cross-coupling reactions[1].

Core Synthesis Pathways

Pathway A: The Reduction-Bromination Sequence (The Gold Standard)

The most reliable, scalable, and regioselective method for synthesizing 5-(bromomethyl)-1-methyl-1H-pyrazole relies on a two-step sequence starting from commercially available ethyl 1-methyl-1H-pyrazole-5-carboxylate.

Mechanistic Causality
  • Reduction: Lithium aluminum hydride ( LiAlH4​ ) is selected over milder reducing agents (like NaBH4​ ) because it rapidly and completely reduces the ester to the primary alcohol, (1-methyl-1H-pyrazol-5-yl)methanol, without requiring activating additives[4]. The reaction is strictly temperature-controlled (0 °C) to manage the highly exothermic hydride transfer.

  • Bromination: Phosphorus tribromide ( PBr3​ ) in dichloromethane (DCM) is preferred over the Appel reaction ( PPh3​/CBr4​ ). While the Appel reaction is milder, it generates stoichiometric triphenylphosphine oxide, which is notoriously difficult to separate from polar pyrazole products. PBr3​ generates water-soluble phosphorous acid byproducts, allowing for a clean, chromatography-free isolation[5].

PathwayA Start Ethyl 1-methyl-1H-pyrazole-5-carboxylate Step1 Reduction (LiAlH4, THF, 0°C) Start->Step1 Intermediate (1-Methyl-1H-pyrazol-5-yl)methanol Step1->Intermediate Fieser Workup Step2 Bromination (PBr3, DCM, 0°C to RT) Intermediate->Step2 Product 5-(Bromomethyl)-1-methyl-1H-pyrazole Step2->Product SN2 Displacement

Figure 1: Two-step reduction-bromination synthesis pathway from the pyrazole ester.

Self-Validating Experimental Protocol: Pathway A

Step 1: Reduction to (1-Methyl-1H-pyrazol-5-yl)methanol

  • Initiation: Suspend LiAlH4​ (1.0 equiv) in anhydrous THF under an inert argon atmosphere and cool to 0 °C.

  • Addition: Dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate in anhydrous THF and add dropwise over 30 minutes. Causality: Dropwise addition prevents thermal runaway and suppresses the cleavage of the pyrazole ring.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 1:1). The UV-active ester spot ( Rf​ ~0.6) must completely disappear, replaced by a highly polar, KMnO4​ -stainable alcohol spot ( Rf​ ~0.2).

  • Fieser Quench: For every x grams of LiAlH4​ used, sequentially add x mL H2​O , x mL 15% NaOH , and 3x mL H2​O . Causality: This specific stoichiometric quench traps aluminum salts as a granular, easily filterable white solid, preventing the formation of a gelatinous emulsion that traps the water-soluble product.

Step 2: Bromination to Target Scaffold

  • Initiation: Dissolve the isolated alcohol in anhydrous DCM and cool to 0 °C.

  • Reagent Addition: Add PBr3​ (1.1 equiv) dropwise.

  • Self-Validation Check: The reaction will initially evolve HBr gas. Stir at room temperature for 4-6 hours until gas evolution ceases. LC-MS analysis should show the disappearance of the alcohol mass and the appearance of the characteristic M and M+2 bromine isotope pattern (1:1 ratio) for the product[5].

  • Isolation: Pour the mixture over crushed ice to safely quench unreacted PBr3​ . Neutralize strictly to pH 7-8 using saturated NaHCO3​ . Causality: Neutralization prevents acid-catalyzed decomposition of the product during extraction. Extract with DCM, dry over Na2​SO4​ , and bubble HBr gas through the organic layer to precipitate the stable hydrobromide salt.

Pathway B: Direct Wohl-Ziegler Radical Bromination

An alternative, shorter route is the direct allylic/benzylic-type bromination of 1,5-dimethyl-1H-pyrazole using N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN)[3].

Mechanistic Causality & Regioselectivity Challenges

While this route saves a synthetic step, it suffers from competing regioselectivity. The pyrazole ring is an electron-rich aromatic system. If any trace of ionic bromine ( Br2​ ) is present, electrophilic aromatic substitution will rapidly occur at the C4 position of the pyrazole ring. To force the reaction down the radical pathway (targeting the C5 -methyl group), the system must be flooded with radical initiators, heated to trigger homolytic cleavage, and run in non-polar solvents (e.g., CCl4​ or trifluorotoluene) to suppress ionic intermediates.

PathwayB Start 1,5-Dimethyl-1H-pyrazole Initiation Radical Initiation (AIBN, Heat, 80°C) Start->Initiation Bromination Hydrogen Abstraction & Bromination Initiation->Bromination Propagation Bromine Radical Generation (NBS) Propagation->Initiation Product 5-(Bromomethyl)-1-methyl-1H-pyrazole Bromination->Product Major (Radical) SideProduct C4-Bromo Byproducts (Electrophilic Substitution) Bromination->SideProduct Minor (Ionic)

Figure 2: Direct Wohl-Ziegler radical bromination pathway and potential side reactions.

Experimental Protocol: Pathway B
  • Initiation: Dissolve 1,5-dimethyl-1H-pyrazole in anhydrous trifluorotoluene. Add NBS (1.05 equiv) and AIBN (0.1 equiv).

  • Thermal Activation: Heat the mixture to 80 °C under reflux. Causality: AIBN decomposes at ~65 °C, generating nitrogen gas and carbon-centered radicals that abstract bromine from NBS to initiate the chain reaction.

  • Self-Validation Check: Succinimide (the byproduct of NBS) is insoluble in non-polar solvents and will float to the surface of the reaction mixture as a white solid as the reaction progresses.

  • Purification Requirement: Because C4-bromination cannot be entirely eliminated, the crude mixture must be subjected to silica gel column chromatography to separate the 5-(bromomethyl) product from the 4-bromo-1,5-dimethyl-1H-pyrazole impurity.

Comparative Analysis of Synthesis Routes

To guide process chemistry decisions, the quantitative and qualitative data for both pathways are summarized below:

ParameterPathway A: Reduction-BrominationPathway B: Radical Bromination
Starting Material Ethyl 1-methyl-1H-pyrazole-5-carboxylate1,5-Dimethyl-1H-pyrazole
Overall Yield High (70–85% over 2 steps)Moderate (40–60%)
Regioselectivity Absolute (100% targeted to C5-methyl)Poor to Moderate (C4-bromination competes)
Scalability Excellent (Suitable for multi-kilogram scale)Limited (Exothermic radical control issues)
Primary Safety Concern LiAlH4​ reactivity with ambient moistureExothermic radical runaway, NBS toxicity
Purification Profile Simple extraction/crystallizationRequires careful column chromatography

Analytical Validation (Quality Control)

Regardless of the pathway chosen, the final isolated 5-(bromomethyl)-1-methyl-1H-pyrazole must be validated to ensure no regioisomeric contamination.

  • 1 H-NMR ( CDCl3​ ): The defining self-validation metric is the chemical shift of the C5 substituent. A starting methyl group appears as a singlet at ~2.3 ppm. Successful bromination shifts this signal downfield to a distinct singlet at ~4.5 ppm (integrating to 2 protons for the −CH2​Br group). The N -methyl group remains static at ~3.9 ppm.

  • Mass Spectrometry (ESI-MS): The presence of the bromine atom is unequivocally confirmed by a 1:1 isotopic doublet at m/z 175 and 177 [M+H]+ .

References

  • Google Patents. "CN112166110A - SHP2 phosphatase inhibitors and methods of use." Google Patents.
  • Google Patents. "WO2024061340A1 - Nampt modulators, preparations, and uses thereof." Google Patents.
  • PubMed Central. "Antitubercular and Antiparasitic 2-Nitroimidazopyrazinones with Improved Potency and Solubility." National Center for Biotechnology Information. URL: [Link]

  • PubMed Central. "Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model." National Center for Biotechnology Information. URL: [Link]

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Exploratory

Role of 1-methyl-1H-pyrazole scaffolds in modern medicinal chemistry

The Role of 1-Methyl-1H-Pyrazole Scaffolds in Modern Medicinal Chemistry: A Technical Guide Executive Summary As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter di...

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Author: BenchChem Technical Support Team. Date: March 2026

The Role of 1-Methyl-1H-Pyrazole Scaffolds in Modern Medicinal Chemistry: A Technical Guide

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter discovery programs hindered by the metabolic liabilities or poor aqueous solubility of flat, lipophilic aromatic rings. The strategic incorporation of the 1-methyl-1H-pyrazole scaffold has emerged as a highly effective solution. By acting as a tunable bioisostere for phenyl and pyridyl rings, this five-membered nitrogen-containing heterocycle offers superior physicochemical properties, predictable structure-activity relationships (SAR), and versatile late-stage functionalization capabilities. This whitepaper details the structural profiling, pharmacological applications, and self-validating synthetic workflows associated with this privileged scaffold.

Physicochemical & Structural Profiling

The transition from an unsubstituted 1H-pyrazole to a 1-methyl-1H-pyrazole is not merely a structural tweak; it fundamentally alters the molecule's behavior in biological systems. The causality behind selecting the N-methylated variant over its unsubstituted counterpart is rooted in three physicochemical pillars:

  • Tautomeric Locking : Unsubstituted pyrazoles exist in a dynamic tautomeric equilibrium, which complicates SAR interpretation and often leads to promiscuous binding across multiple off-target kinases. The N1-methyl group "locks" the tautomeric state, ensuring the N2 atom consistently acts as a directional hydrogen-bond acceptor, thereby improving target specificity.

  • Metabolic Stability : The exposed N-H bond of unsubstituted pyrazoles is a prime site for Phase II metabolism (N-glucuronidation) and Phase I oxidation. Methylation sterically and electronically shields the N1 position, significantly extending the compound's half-life.

  • Lipophilicity Tuning : Compared to a standard phenyl ring, the 1-methyl-1H-pyrazole scaffold lowers the overall partition coefficient (logP) and increases polar surface area (PSA), which directly translates to enhanced aqueous solubility and better oral bioavailability.

PhysicoChemical A 1-Methyl-1H-Pyrazole B Tautomeric Locking A->B C Metabolic Stability A->C D Lipophilicity Tuning A->D B1 Prevents promiscuous binding B->B1 C1 Blocks N-glucuronidation & oxidation C->C1 D1 Lowers logP vs phenyl rings D->D1

Fig 1. Physicochemical advantages of the 1-methyl-1H-pyrazole scaffold in drug design.

Pharmacological Applications & Case Studies

The 1-methyl-1H-pyrazole core is a critical pharmacophore in numerous FDA-approved drugs and advanced clinical candidates[1]. Its ability to project substituents at precise vectors makes it ideal for occupying deep hydrophobic pockets in kinase domains or receptor active sites.

Case Study 1: Avapritinib (Ayvakit) Approved by the FDA in 2020, Avapritinib is a precision therapy for Gastrointestinal Stromal Tumors (GIST) harboring KIT or PDGFRA mutations. The drug's architecture relies on a 4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazine moiety. The 1-methyl-1H-pyrazol-4-yl group is critical for anchoring the molecule within the ATP-binding pocket of the mutant kinase, providing highly selective sub-nanomolar inhibition[1],[2].

Case Study 2: Anthelmintic Agents (Compound 60) Beyond oncology, the scaffold is highly valuable in agricultural and veterinary chemistry. A phenotypic screen identified a 1-methyl-1H-pyrazole-5-carboxamide derivative that inhibits the larval development of the parasitic nematode Haemonchus contortus[3]. Medicinal chemistry optimization of this scaffold yielded Compound 60, demonstrating extreme potency with minimal mammalian cytotoxicity[3].

Table 1: Quantitative Efficacy of 1-Methyl-1H-Pyrazole Derivatives

Compound / Drug Target / Application Potency / Efficacy Cytotoxicity / Selectivity
Avapritinib KIT D816V / PDGFRA Sub-nanomolar IC50 Highly selective for mutant kinases over wild-type[1]
Initial Hit H. contortus L4 larvae IC50 = 0.29 μM Moderate

| Compound 60 | H. contortus L4 larvae | IC50 = 0.01 μM | Low toxicity (18% inhibition at 50 μM in MCF10A cells)[3] |

Synthetic Methodologies & Regioselective Functionalization

A major technical hurdle in utilizing the 1-methyl-1H-pyrazole scaffold is achieving regioselective functionalization. Direct electrophilic aromatic substitution typically occurs at the C4 position. However, to access the highly valuable C5 or lateral N-methyl functionalized derivatives, organolithium chemistry is required[4],[5].

The regioselectivity of lithiation is strictly governed by the reaction conditions (kinetic vs. thermodynamic control):

  • Kinetic Control (-78 °C, short duration): The protons on the N-methyl group are sterically more accessible to the bulky n-butyllithium base. Rapid deprotonation at cryogenic temperatures traps the kinetic "lateral" carbanion, leading to functionalization at the methyl group[5].

  • Thermodynamic Control (-78 °C to 23 °C, extended duration): The C5 position is thermodynamically more acidic due to the inductive electron-withdrawing effect of the adjacent N2 atom and the stability of the sp2-hybridized carbanion. Allowing the reaction to warm causes the kinetic lateral anion to equilibrate into the more stable C5 anion[5].

LithiationWorkflow Start 1-Methyl-1H-Pyrazole + n-BuLi in THF (-78°C) Cond1 Kinetic Control (Stir 5 min at -78°C) Start->Cond1 Cond2 Thermodynamic Control (Warm to 23°C, 1 h) Start->Cond2 Int1 Lateral Lithiation (N-CH2Li) Cond1->Int1 Int2 C5 Lithiation (C5-Li) Cond2->Int2 Quench Electrophilic Quench (e.g., CH3OD) Int1->Quench Int2->Quench Prod1 N-CH2D Derivative Quench->Prod1 Prod2 C5-D Derivative Quench->Prod2

Fig 2. Regioselective lithiation workflow for 1-methyl-1H-pyrazole functionalization.

Experimental Workflow: Self-Validating Regioselective Lithiation

To ensure reproducibility and scientific integrity, the following protocol establishes a self-validating system for the regioselective functionalization of 1-methyl-1H-pyrazole, utilizing deuteration as a proof-of-concept electrophilic quench[5].

Objective : Selectively lithiate and trap either the N-methyl group or the C5 position.

Materials : 1-Methyl-1H-pyrazole (1.0 equiv), n-Butyllithium (1.6 M in hexanes, 1.25 equiv), anhydrous THF, Monodeuteromethanol (CH3OD).

Step-by-Step Methodology :

  • System Preparation : Purge a flame-dried round-bottom flask with argon. Add 1-methyl-1H-pyrazole and anhydrous THF to achieve a 0.1 M concentration.

  • Cryogenic Cooling : Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Causality: Strict temperature control is mandatory to prevent premature thermodynamic equilibration and suppress ring-opening side reactions.

  • Metallation : Add n-BuLi dropwise over 2 minutes to maintain the internal temperature.

  • Pathway Divergence :

    • For Lateral Functionalization (Kinetic): Stir the mixture at -78 °C for exactly 5 minutes. Immediately quench with CH3OD (excess). Causality: The 5-minute window ensures the kinetically favored N-CH2Li species is trapped before it can undergo intermolecular proton exchange.

    • For C5 Functionalization (Thermodynamic): Remove the cooling bath. Allow the mixture to warm to 23 °C and stir for 1 hour. Quench with CH3OD. Causality: The thermal energy overcomes the activation barrier, driving the equilibrium entirely toward the highly stable C5-Li oligomeric structure.

  • Workup : Quench the remaining reactive species with 12 M aqueous HCl. Evaporate the THF, dissolve the residue in water, neutralize with NaHCO3, and extract with diethyl ether (4x).

  • Self-Validation (Multinuclear NMR) : The system validates itself via 1H-NMR. For the thermodynamic product, the disappearance of the C5 proton resonance at ~7.11 ppm (which normally couples with H4 at 3J = 1.6 Hz) confirms >95% regioselective C5-deuteration[4],[5].

Future Perspectives in Drug Discovery

The 1-methyl-1H-pyrazole scaffold is currently experiencing a renaissance in the development of Proteolysis Targeting Chimeras (PROTACs) and Fragment-Based Drug Discovery (FBDD). Its low molecular weight, high ligand efficiency, and predictable vectors make it an ideal fragment hit. Furthermore, its ability to modulate the physicochemical properties of massive PROTAC molecules—specifically by keeping the topological polar surface area (TPSA) in check—ensures that this scaffold will remain a cornerstone of medicinal chemistry for decades to come.

References

  • Balle, T., et al. "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study." Organic & Biomolecular Chemistry (RSC Publishing), 2006. URL:[Link]

  • Hossain, M., et al. "FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect." Journal of Taibah University Medical Sciences (via PMC), 2021. URL:[Link]

  • Le, T. G., et al. "Optimization of Novel 1-Methyl-1H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber’s Pole Worm." Journal of Medicinal Chemistry (ACS Publications), 2018. URL:[Link]

  • "Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity." Chinese Chemical Letters, 2021. URL:[Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 5-(Bromomethyl)-1-methyl-1H-pyrazole Hydrobromide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview and detailed protocols for the application of 5-(bromomethyl)-1-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the application of 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide in nucleophilic substitution reactions. This versatile building block is of significant interest to the medicinal chemistry and drug discovery sectors due to the prevalence of the pyrazole scaffold in a wide array of pharmacologically active compounds.[1][2][3][4][5] The protocols herein are designed to be a robust starting point for researchers, offering insights into reaction mechanisms, practical execution, and troubleshooting.

Introduction to 5-(Bromomethyl)-1-methyl-1H-pyrazole Hydrobromide

The pyrazole moiety is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[6] Its derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[3][5][6] 5-(Bromomethyl)-1-methyl-1H-pyrazole hydrobromide serves as a key intermediate for the synthesis of diverse pyrazole-containing compounds. The bromomethyl group at the 5-position is analogous to a benzylic halide, rendering it highly susceptible to SN2 reactions with a wide range of nucleophiles.[7][8] The hydrobromide salt form enhances the compound's stability and solubility in polar solvents.[8]

Key Properties:

PropertyValue
CAS Number 1855907-09-3[9]
Molecular Formula C₅H₈Br₂N₂[8]
Molecular Weight 255.94 g/mol [8]
Appearance Typically a solid[10]

The Chemistry of Nucleophilic Substitution

The primary reaction pathway for 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide involves the nucleophilic substitution of the bromide on the methylene (-CH₂Br) group. This benzylic-like position makes it an excellent electrophile for SN2 reactions.

Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide leaving group in a single, concerted step.

Caption: Generalized SN2 mechanism.

The Role of the Hydrobromide Salt

The hydrobromide salt form means that the pyrazole ring is protonated. In many cases, a base is required to neutralize this salt and liberate the free base of the pyrazole starting material, or to deprotonate the nucleophile for the substitution reaction to proceed efficiently.

General Experimental Workflow

A standardized workflow for performing nucleophilic substitution reactions with 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide is outlined below. This can be adapted based on the specific nucleophile and reaction scale.

Caption: General experimental workflow.

Detailed Protocols

The following protocols are representative and may require optimization for specific substrates.

Reaction with Amine Nucleophiles (N-Alkylation)

This protocol describes the synthesis of 5-((alkylamino)methyl)-1-methyl-1H-pyrazoles.

Materials:

  • 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide (1.0 equiv)

  • Amine (primary or secondary) (1.2-2.2 equiv)

  • Base (e.g., K₂CO₃, Et₃N, DIPEA) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the amine and the base.

  • Add the anhydrous solvent and stir until all solids are dissolved.

  • In a separate flask, dissolve 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide in the same anhydrous solvent.

  • Add the solution of the pyrazole derivative dropwise to the stirring amine/base mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Reaction Parameters:

Amine NucleophileBaseSolventTemperature (°C)Time (h)
BenzylamineK₂CO₃Acetonitrile254
PiperidineEt₃NTHF252
AnilineDIPEADMF6012
Reaction with Thiol Nucleophiles (S-Alkylation)

This protocol outlines the synthesis of 5-((alkylthio)methyl)-1-methyl-1H-pyrazoles.

Materials:

  • 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide (1.0 equiv)

  • Thiol (1.1 equiv)

  • Base (e.g., NaH, K₂CO₃, Cs₂CO₃) (1.2 equiv)

  • Anhydrous solvent (e.g., DMF, THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the thiol and anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add the base portion-wise to the stirring solution.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the thiolate.

  • In a separate flask, dissolve 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide in the same anhydrous solvent.

  • Add the pyrazole solution dropwise to the thiolate mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify by flash column chromatography.

Representative Reaction Parameters:

Thiol NucleophileBaseSolventTemperature (°C)Time (h)
ThiophenolK₂CO₃DMF253
Benzyl mercaptanNaHTHF0 to 252
EthanethiolCs₂CO₃Acetonitrile251
Reaction with Alcohol/Phenol Nucleophiles (O-Alkylation)

This protocol details the synthesis of 5-(alkoxymethyl)-1-methyl-1H-pyrazoles and 5-(phenoxymethyl)-1-methyl-1H-pyrazoles.

Materials:

  • 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide (1.0 equiv)

  • Alcohol or Phenol (1.1 equiv)

  • Base (e.g., NaH, K₂CO₃) (1.2 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol or phenol and anhydrous solvent.

  • Cool the solution to 0 °C.

  • Add the base portion-wise and stir for 30 minutes at 0 °C to form the alkoxide or phenoxide.

  • In a separate flask, dissolve 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide in the same anhydrous solvent.

  • Add the pyrazole solution dropwise to the alkoxide/phenoxide mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Gentle heating may be required for less reactive alcohols.

  • Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate.

  • Purify the residue by flash column chromatography.

Representative Reaction Parameters:

Alcohol/Phenol NucleophileBaseSolventTemperature (°C)Time (h)
PhenolK₂CO₃DMF5012
Benzyl alcoholNaHTHF0 to 256
4-MethoxyphenolK₂CO₃Acetonitrile6018

Troubleshooting and Expert Insights

  • Low Yield: If the reaction yield is low, consider increasing the amount of the nucleophile and/or the base. For less reactive nucleophiles, a stronger base or higher reaction temperature may be necessary. Ensure all reagents and solvents are anhydrous, as water can consume the base and hydrolyze the starting material.

  • Side Reactions: The formation of byproducts can sometimes be observed. Purification by column chromatography is usually effective in isolating the desired product. If side reactions are significant, consider lowering the reaction temperature or using a milder base.

  • Incomplete Reaction: If the starting material is not fully consumed, increase the reaction time or temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Phase-Transfer Catalysis (PTC): For reactions involving a solid nucleophilic salt that is insoluble in the organic solvent, phase-transfer catalysis is a powerful technique.[1][5] Add a catalytic amount (1-10 mol%) of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) to the reaction mixture. This facilitates the transfer of the nucleophile into the organic phase where the reaction occurs.

Safety and Handling

5-(Bromomethyl)-1-methyl-1H-pyrazole hydrobromide and its non-hydrobromide form are classified as acute toxicants and skin irritants.[9][10] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12][13][14] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[11][12] Consult the Safety Data Sheet (SDS) for complete safety information before use.[11][12][13]

References

  • BenchChem. (2025). Application Notes and Protocols for Phase-Transfer Catalysis Reactions with 9,10-Bis(bromomethyl)anthracene. BenchChem.
  • Oriental Journal of Chemistry.
  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Future Medicinal Chemistry. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • ECHA. 5-(bromomethyl)
  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • ResearchGate. (2025, August 9). Novel 5-functionalized-pyrazoles: Synthesis, characterization and pharmacological screening | Request PDF.
  • Sigma-Aldrich. (2026, January 6).
  • PubMed. (2012, April 6). Formal nucleophilic substitution of bromocyclopropanes with azoles. PubMed.
  • BenchChem. Application Notes: Nucleophilic Substitution Reactions of 2-Bromo-6-(bromomethyl)pyridine. BenchChem.
  • CymitQuimica. CAS 1855907-09-3: 1H-Pyrazole, 5-(bromomethyl)-1-methyl-, …. CymitQuimica.
  • Capot Chemical. (2026, February 17). MSDS of 5-Bromo-3-methyl-1H-pyrazole. Capot Chemical.
  • Wikipedia.
  • CymitQuimica. (2024, December 19).
  • DergiPark. Synthesis of Some New Pyrazoles. DergiPark.
  • Spectrum Chemical. (2014, November 21).
  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • PMC. Nucleophilic ortho-Allylation of Pyrroles and Pyrazoles: An Accelerated Pummerer/Thio-Claisen Rearrangement Sequence. PMC.
  • Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts.
  • Sigma-Aldrich. 5-(Bromomethyl)-1-methyl-1H-pyrazole | Sigma. Sigma-Aldrich.
  • BenchChem. Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry. BenchChem.
  • PMC. (2021, March 5). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. PMC.

Sources

Application

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives

Introduction: A Practical Guide to Pyrazole Synthesis Pyrazole and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and applications.[1][2]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Practical Guide to Pyrazole Synthesis

Pyrazole and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and applications.[1][2] This document provides a comprehensive, step-by-step guide for the synthesis of pyrazole derivatives, designed for researchers, scientists, and professionals in drug development. The synthesis of pyrazoles is most commonly achieved through the Knorr pyrazole synthesis, a robust and versatile method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4][5][6]

Important Note on Starting Material: The specific compound corresponding to CAS number 1855907-09-3 could not be definitively identified in the available literature. However, based on the common synthetic routes to pyrazoles, it is highly likely that a 1,3-dicarbonyl compound is the intended starting material. Therefore, this guide will utilize a representative and readily accessible 1,3-dicarbonyl compound, 1-(4-fluorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione , as the precursor for the synthesis of a corresponding pyrazole derivative. The principles and protocols outlined herein are broadly applicable to a wide range of substituted 1,3-dicarbonyls and hydrazines.

Part 1: Synthesis of the 1,3-Dicarbonyl Precursor

The first phase of our protocol involves the synthesis of the 1,3-dicarbonyl starting material. A common and effective method for this is the Claisen condensation, which involves the reaction of an ester with a ketone in the presence of a strong base.

Protocol 1: Synthesis of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione

This protocol details the synthesis of our starting 1,3-dicarbonyl compound from 4'-fluoroacetophenone and methyl 4-methoxybenzoate.

Materials:

  • 4'-fluoroacetophenone

  • Methyl 4-methoxybenzoate

  • Sodium amide (NaNH₂)[7]

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Chloroform

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium amide (1.1 equivalents) in anhydrous THF.

  • To this suspension, add a solution of 4'-fluoroacetophenone (1.0 equivalent) in anhydrous THF dropwise at room temperature with vigorous stirring.

  • After the addition is complete, stir the mixture for an additional 15 minutes.

  • Add methyl 4-methoxybenzoate (1.05 equivalents) to the reaction mixture. A precipitate will likely form over time.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Carefully quench the reaction by slowly adding the mixture to a beaker containing 1 M HCl solution to neutralize the base.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(4-fluorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione.[8]

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Part 2: The Knorr Pyrazole Synthesis

With the 1,3-dicarbonyl precursor in hand, we can now proceed with the core reaction: the synthesis of the pyrazole derivative. The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[4][6][9]

Reaction Mechanism

The mechanism of the Knorr pyrazole synthesis proceeds through the following key steps:

  • Nucleophilic Attack: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

  • Intermediate Formation: This leads to the formation of a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration to form the stable aromatic pyrazole ring.[5][6]

When using an unsymmetrical 1,3-dicarbonyl compound, the initial attack of the hydrazine can occur at either carbonyl carbon, potentially leading to a mixture of regioisomers. The regioselectivity is influenced by the electronic and steric properties of the substituents on the dicarbonyl compound and the hydrazine, as well as the reaction pH.[4]

Knorr_Pyrazole_Synthesis Dicarbonyl 1,3-Dicarbonyl Compound Intermediate1 Hydrazone Intermediate Dicarbonyl->Intermediate1 + Hydrazine Hydrazine Hydrazine Hydrazine->Intermediate1 Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Pyrazole Pyrazole Product Intermediate2->Pyrazole - H₂O (Dehydration) Water H₂O Intermediate2->Water

Caption: General mechanism of the Knorr Pyrazole Synthesis.

Protocol 2: Synthesis of 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-pyrazole

This protocol describes the synthesis of a pyrazole derivative from 1-(4-fluorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione and hydrazine hydrate.

Materials:

  • 1-(4-fluorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 1-(4-fluorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione (1.0 equivalent) in ethanol.

  • To this solution, add hydrazine hydrate (1.1 equivalents) and a catalytic amount of glacial acetic acid.[10]

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Cool the mixture further in an ice bath to promote crystallization of the pyrazole product.[11]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

  • Dry the purified 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-pyrazole.

Part 3: Purification and Characterization

Purification of the synthesized pyrazole is crucial to obtain a high-purity product for subsequent applications. Recrystallization is a common and effective method for this purpose.[11][12]

Protocol 3: Recrystallization of the Pyrazole Derivative

Procedure:

  • Dissolve the crude pyrazole product in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol/water).

  • If there are any insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals.

  • Further cool the solution in an ice bath to maximize the yield of the crystals.[11]

  • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Characterization

The structure and purity of the synthesized pyrazole derivative should be confirmed using various spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number and types of protons in the molecule. Expect to see characteristic signals for the aromatic protons and the pyrazole ring proton.[2]

  • ¹³C NMR: Shows the number of different carbon environments in the molecule.[13][14]

2. Infrared (IR) Spectroscopy:

  • Used to identify the functional groups present in the molecule. Look for characteristic absorption bands for N-H stretching (if a primary or secondary amine is present on the pyrazole ring), C=N stretching of the pyrazole ring, and C-H stretching of the aromatic rings.[15][16]

3. Mass Spectrometry (MS):

  • Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[17]

Data Summary

The following table provides a template for recording the expected and experimental data for the synthesis of 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-pyrazole.

ParameterExpected ValueExperimental Value
Molecular Formula C₁₆H₁₃FN₂O
Molecular Weight 268.29 g/mol
Melting Point -
¹H NMR (δ, ppm) Characteristic aromatic and pyrazole CH signals
¹³C NMR (δ, ppm) Characteristic aromatic and pyrazole carbon signals
Yield (%) -

Experimental Workflow

Synthesis_Workflow Start Starting Materials: 4'-fluoroacetophenone & Methyl 4-methoxybenzoate Step1 Protocol 1: Claisen Condensation (Synthesis of 1,3-Dicarbonyl) Start->Step1 Step2 Protocol 2: Knorr Pyrazole Synthesis (Cyclocondensation with Hydrazine) Step1->Step2 Step3 Purification: Recrystallization Step2->Step3 Step4 Characterization: NMR, IR, MS Step3->Step4 Product Final Product: 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-pyrazole Step4->Product

Caption: Step-by-step workflow for pyrazole synthesis.

References

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions of 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Department], Senior Application Scientist Introduction: The Versatility of the Pyrazole Scaffold in Modern Drug Discovery The pyrazo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Versatility of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs.[1] Derivatives of this five-membered aromatic heterocycle exhibit a broad spectrum of biological activities, including kinase inhibition, anti-inflammatory, and anticancer effects.[1] The strategic functionalization of the pyrazole ring is therefore a critical endeavor in the quest for novel therapeutic agents. 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide is a versatile building block, offering a reactive handle for the introduction of molecular diversity through various cross-coupling reactions.[2] The presence of the bromomethyl group provides a key site for C-C and C-N bond formation, enabling the exploration of a wide chemical space to optimize pharmacological properties.[1]

This comprehensive guide provides detailed application notes and protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide. The methodologies presented are based on established principles for analogous benzyl and heteroaryl bromides, offering a robust starting point for the synthesis of novel pyrazole derivatives.

Key Considerations for Cross-Coupling Reactions

Substrate Stability and Reactivity: The C(sp³)-Br bond in the bromomethyl group is the primary site of reactivity in palladium-catalyzed cross-coupling reactions. While benzylic bromides are known to undergo these transformations, their stability under basic conditions and elevated temperatures must be considered to avoid potential side reactions such as hydrolysis or elimination. Careful selection of the base and reaction temperature is crucial for a successful outcome.[3]

The Role of the Hydrobromide Salt: 5-(bromomethyl)-1-methyl-1H-pyrazole is supplied as a hydrobromide salt, which enhances its stability and solubility in polar solvents.[2] However, the acidic nature of the salt necessitates the use of an additional equivalent of base in the reaction mixture to neutralize the hydrobromide and generate the free base form of the pyrazole in situ. This is a critical consideration for accurate stoichiometry and optimal reaction performance.

Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of a carbon-carbon bond between the bromomethyl group of the pyrazole and a variety of aryl or heteroaryl boronic acids.[4][5] This reaction is instrumental in the synthesis of diarylmethane and related structures, which are common motifs in biologically active molecules.

General Reaction Scheme:
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (3.0-4.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide, the arylboronic acid, and the base.

  • Add the palladium catalyst and any necessary ligands.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: Suzuki-Miyaura Coupling Conditions
Coupling Partner (Arylboronic Acid)Palladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield (%)
Phenylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃ (3.0)DMF1400.33High
3-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Cs₂CO₃ (3.0)Dioxane/H₂O9012Good
4-Fluorophenylboronic acidPdCl₂(dppf) (2)-K₃PO₄ (3.0)Toluene10016Good-Excellent
2-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (3.0)DME/H₂O8512Moderate-Good

Note: This data is representative of Suzuki couplings with benzyl bromides and bromo-pyrazoles and should be used as a guideline for optimizing reactions with 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide.[6]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp³)-C(sp) bond, linking the bromomethyl group of the pyrazole to a terminal alkyne.[7][8] This reaction is invaluable for the synthesis of propargyl-substituted heterocycles, which can serve as versatile intermediates for further transformations or possess intrinsic biological activity.

General Reaction Scheme:
Experimental Protocol: Sonogashira Coupling

Materials:

  • 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine) (3.0-4.0 equiv)

  • Solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dried reaction flask, add 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion (monitor by TLC or LC-MS).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent and water.

  • Wash the organic layer with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary: Sonogashira Coupling Conditions
Coupling Partner (Terminal Alkyne)Palladium Catalyst (mol%)Copper(I) Iodide (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3.0)THFRT-5012Good
1-HeptynePd(PPh₃)₄ (3)CuI (5)DIPEA (3.0)DMF608Good
Propargyl alcoholPdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃N (3.0)THFRT16Moderate-Good
TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃N (3.0)Toluene5012Good-Excellent

Note: This data is representative of Sonogashira couplings with analogous substrates and should serve as a starting point for optimization.[9][10]

Buchwald-Hartwig Amination: Constructing C(sp³)-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the coupling of the bromomethyl group with a wide range of primary and secondary amines.[11][12][13] This reaction provides access to a diverse array of aminomethyl-pyrazole derivatives, which are of significant interest in medicinal chemistry.

General Reaction Scheme:
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide (1.0 equiv)

  • Amine (e.g., aniline, alkylamine) (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (3.0-4.0 equiv)

  • Solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine the palladium catalyst and the phosphine ligand in the solvent.

  • Add the base, 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide, and the amine.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: Buchwald-Hartwig Amination Conditions
Coupling Partner (Amine)Palladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (3.0)Toluene10018Good
MorpholinePd(OAc)₂ (2)BINAP (3)K₃PO₄ (3.0)Dioxane11024Good-Excellent
BenzylaminePd₂(dba)₃ (2)DavePhos (4)Cs₂CO₃ (3.0)Toluene10016Good
N-MethylanilinePd(OAc)₂ (3)RuPhos (6)K₂CO₃ (3.0)Dioxane10020Moderate-Good

Note: This data is based on established Buchwald-Hartwig amination protocols and should be adapted for the specific substrate.[3][14]

Visualization of Experimental Workflows

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Pyrazole Hydrobromide - Coupling Partner - Base catalyst Add Catalyst System: - Palladium Source - Ligand (if needed) - Co-catalyst (for Sonogashira) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Ar or N₂) solvent->inert heat Heat to Desired Temperature (40-140 °C) inert->heat stir Stir and Monitor (TLC, LC-MS) heat->stir quench Quench Reaction stir->quench extract Solvent Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify final_product final_product purify->final_product Isolated Pure Product

Caption: Generalized experimental workflow for cross-coupling reactions.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a pre-catalyst. Ensure proper inert atmosphere techniques.
Insufficient baseEnsure at least 3-4 equivalents of base are used to neutralize the hydrobromide salt and facilitate the catalytic cycle.
Low reaction temperatureGradually increase the reaction temperature in 10 °C increments.
Starting Material Decomposition Base is too strongSwitch to a milder base (e.g., from NaOtBu to K₃PO₄ or Cs₂CO₃).[3]
Temperature is too highReduce the reaction temperature.
Formation of Side Products Presence of oxygenThoroughly degas the solvent and maintain a strict inert atmosphere.
Hydrolysis of bromomethyl groupEnsure anhydrous conditions.
Poor Yields Suboptimal ligandScreen a panel of ligands with varying steric and electronic properties (e.g., Buchwald or Josiphos-type ligands).[3]

Conclusion

5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide is a valuable and reactive building block for the synthesis of diverse pyrazole-containing molecules. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide efficient and versatile methods for its functionalization. While direct literature precedents for this specific substrate are limited, the protocols and guidelines presented in this application note, derived from well-established methodologies for analogous compounds, offer a solid foundation for successful synthesis and the discovery of novel chemical entities for drug development and other scientific applications. Careful consideration of the substrate's stability and the stoichiometry of the base are paramount for achieving optimal results.

References

  • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura cross-coupling reaction. [Link]

  • MDPI. (2018). Pd-Catalyzed, Highly Selective C(sp 2 )-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]

  • ACS Publications. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. [Link]

  • MDPI. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • PMC. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Beilstein Journals. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • OUCI. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Semantic Scholar. (n.d.). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • PMC. (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. [Link]

  • PMC. (n.d.). A Chemoselective Polarity‐Mismatched Photocatalytic C(sp3)−C(sp2) Cross‐Coupling Enabled by Synergistic Boron Activation. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Construction of Pyrazoles and Isoxazoles with Palladium-Catalyzed Four-Component Coupling. [Link]

  • RSC Publishing. (n.d.). Robust Buchwald–Hartwig amination enabled by ball-milling. [Link]

  • Plu.mx. (n.d.). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. [Link]

  • PMC. (n.d.). Enantioselective C(sp2)–C(sp3) Bond Construction by Ni Catalysis. [Link]

  • PMC. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. [Link]

  • PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Diva-Portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]

  • ResearchGate. (n.d.). Coupling Reactions Between sp3 and sp2 Carbon Centers. [Link]

  • PMC. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • RSC Publishing. (n.d.). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. [Link]

  • ACS Publications. (2024). Nickel-Catalyzed Cross-Coupling Reaction of Aryl Bromides/Nitriles with Imidazolium Salts Involving Inert C–N Bond Cleavage. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. [Link]

  • ResearchGate. (n.d.). Cu‐catalyzed C(sp³)−C(sp²) cross‐coupling of benzylic bromides and aryl boronic acids. [Link]

  • Semantic Scholar. (n.d.). Suzuki-Miyaura cross-coupling reactions of benzyl halides with potassium aryltrifluoroborates. [Link]

  • Semantic Scholar. (n.d.). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. [Link]

  • PMC. (n.d.). Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. [Link]

  • MDPI. (n.d.). Na 2 SO 3 -Promoted Heck Coupling and Homo-Coupling of Arylhydrazines at Room Temperature. [Link]

  • Macmillan Group - Princeton University. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. [Link]

Sources

Application

Application Note: 5-(Bromomethyl)-1-methyl-1H-pyrazole as a Strategic Scaffold in Small Molecule Drug Discovery

Executive Summary In contemporary small molecule drug discovery, the selection of optimal building blocks is critical for navigating the complex multi-parameter optimization (MPO) space. 5-(Bromomethyl)-1-methyl-1H-pyraz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary small molecule drug discovery, the selection of optimal building blocks is critical for navigating the complex multi-parameter optimization (MPO) space. 5-(Bromomethyl)-1-methyl-1H-pyrazole (typically supplied as a hydrobromide salt, CAS: 1855907-09-3) [1] has emerged as a highly privileged electrophilic scaffold. This application note details the mechanistic rationale, strategic applications in targeted therapies (such as SHP2 and EZH2 inhibition), and self-validating experimental protocols for integrating this moiety into novel drug candidates.

Chemical Rationale & Structural Privileges

The incorporation of the 1-methyl-1H-pyrazol-5-ylmethyl group into a drug scaffold is rarely accidental; it is driven by specific physicochemical and spatial requirements:

  • Tautomeric Locking: Unlike unsubstituted pyrazoles, which suffer from annular tautomerism that complicates NMR characterization and introduces ambiguity in target binding, the N-methyl group locks the ring conformation. This ensures the N2 nitrogen functions strictly as a predictable hydrogen-bond acceptor.

  • Vector Projection: The 5-substitution pattern places the reactive bromomethyl center adjacent to the N-methyl group. Upon alkylation, this creates a specific steric environment that forces the pyrazole ring into a defined dihedral angle relative to the parent scaffold, which is highly advantageous for fitting into tight allosteric pockets.

  • Metabolic Stability & Lipophilicity: The pyrazole ring acts as a bioisostere for phenyl or pyridine rings but offers a lower calculated partition coefficient (clogP) and higher aqueous solubility, improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the resulting library.

Strategic Applications in Target-Based Drug Discovery

Allosteric Inhibition of SHP2 Phosphatase

SHP2 (encoded by PTPN11) is a non-receptor protein tyrosine phosphatase that acts as a critical node in the RTK/RAS/ERK signaling pathway. In its basal state, SHP2 is auto-inhibited. Pathogenic mutations or upstream activation cause a conformational shift to an "open" active state, driving oncogenesis [2].

Small molecules utilizing the 1-methyl-1H-pyrazole motif have been successfully designed to act as allosteric inhibitors. The pyrazole moiety acts as a "molecular wedge," binding to the allosteric pocket where the N2 nitrogen engages in critical hydrogen bonding with the protein backbone, stabilizing the "closed" auto-inhibited conformation and shutting down downstream RAS activation [2].

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2_Active SHP2 (Active Open State) RTK->SHP2_Active Phosphorylation SHP2_Inactive SHP2 (Auto-inhibited Closed State) SHP2_Inactive->SHP2_Active Conformational Shift RAS RAS Activation SHP2_Active->RAS Signal Transduction ERK ERK/MAPK Pathway RAS->ERK Proliferation/Survival Inhibitor 5-(bromomethyl)-1-methyl-1H-pyrazole Derived Allosteric Inhibitor Inhibitor->SHP2_Inactive Stabilizes Closed State

Figure 1: Mechanism of action for pyrazole-derived allosteric inhibitors in the SHP2/RAS signaling cascade.

Epigenetic Modulation (EZH2 Inhibitors)

EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is responsible for histone H3K27 methylation. Dysregulation of EZH2 is implicated in various lymphomas and solid tumors. 5-(Bromomethyl)-1-methyl-1H-pyrazole is utilized to synthesize the hydrophobic tail regions of SAM-competitive or allosteric EZH2 inhibitors, providing the necessary balance of lipophilicity to occupy the target pocket while maintaining solubility [3].

Quantitative Data: Reaction Optimization Matrix

To ensure high-throughput library generation, optimizing the bimolecular nucleophilic substitution ( SN​2 ) of this building block is essential. The table below summarizes the causality behind solvent and base selection for the N-alkylation of a standard secondary amine (e.g., a piperazine derivative).

SolventBase (Equivalents)Temp (°C)Time (h)Conversion (%)Impurity Profile & Causality
THF DIPEA (2.5)651265%Sluggish reaction due to poor solvation of the transition state in ethereal solvents.
MeCN K₂CO₃ (3.0)60885%Good conversion, but trace dialkylation observed if primary amines are used.
DMF K₂CO₃ (3.0) 60 4 >95% Optimal. Polar aprotic solvent highly accelerates SN​2 by leaving the nucleophile unsolvated and reactive.
DMF Cs₂CO₃ (3.0)251690%Excellent for temperature-sensitive substrates, though kinetically slower.
DMF NaH (2.0)0 to 252DegradationStrong bases induce decomposition of the bromomethyl electrophile prior to coupling.

Self-Validating Experimental Protocol

The following protocol describes the robust N-alkylation of a heterocyclic scaffold. It is designed as a self-validating system , incorporating specific in-process controls to ensure scientific integrity.

General Procedure for SN​2 Alkylation

Objective: Alkylate a secondary amine using 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide.

Reagents & Causality:

  • Electrophile: We utilize the hydrobromide salt (CAS: 1855907-09-3) rather than the free base. The free base is prone to self-alkylation and degradation upon storage. The salt form ensures a stable, crystalline shelf-life[1].

  • Base (K₂CO₃): A mild inorganic base is chosen. 3.0 equivalents are strictly required: 1.0 eq to neutralize the HBr salt of the electrophile, 1.0 eq to neutralize the HBr generated during the SN​2 reaction, and 1.0 eq to ensure an alkaline environment for the nucleophile.

  • Solvent (Anhydrous DMF): Accelerates the SN​2 trajectory by stabilizing the potassium cation while leaving the nucleophilic anion highly reactive.

Step-by-Step Workflow:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the secondary amine nucleophile (1.0 mmol, 1.0 eq) and anhydrous DMF (5.0 mL, 0.2 M).

  • Basification: Add finely powdered, anhydrous K₂CO₃ (3.0 mmol, 3.0 eq). Stir the suspension at room temperature for 15 minutes under a nitrogen atmosphere to allow for partial deprotonation/activation of the amine.

  • Electrophile Addition: Add 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide (1.1 mmol, 1.1 eq) portion-wise over 5 minutes. Note: Slight excess accounts for any trace moisture reacting with the electrophile.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath or heating block.

  • Reaction Monitoring (Self-Validation Step 1): After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL of MeOH, and analyze via LC-MS. The reaction is deemed complete when the starting amine peak is <5% by UV integration (254 nm) and the product mass ( [M+H]+ ) is dominant.

  • Workup: Cool the mixture to room temperature. Quench by pouring into 25 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution (2 × 20 mL) followed by brine (20 mL). Causality: LiCl washing is highly effective at removing residual DMF from the organic phase.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Hexanes/EtOAc or DCM/MeOH depending on the nucleophile).

In-Process Controls & Quality Validation

To validate the success of the protocol, the isolated product must pass the following analytical checkpoints:

  • ¹H NMR Shift Analysis (Self-Validation Step 2): The starting electrophile exhibits a distinct singlet for the bromomethyl group around δ 4.50 ppm. In the successful product, this peak will disappear, replaced by a new methylene singlet shifted upfield (typically δ 3.50 - 3.80 ppm, depending on the amine), confirming the displacement of the heavy bromine atom by nitrogen.

  • Regiochemical Confirmation: The N-methyl group should appear as a sharp singlet at ~ δ 3.85 ppm. The pyrazole aromatic protons typically appear as two doublets ( J≈2.0 Hz) around δ 6.10 and 7.40 ppm.

SN2_Workflow A Electrophile 5-(bromomethyl)- 1-methyl-1H-pyrazole C Reaction Matrix (K2CO3 + DMF, 60°C) A->C B Nucleophile (2° Amine / Phenol) B->C D Crude Intermediate (Alkylated Scaffold) C->D SN2 Substitution 4-8 Hours E Validated Product (LC-MS / NMR Confirmed) D->E Aqueous Workup & Flash Chromatography

Figure 2: Workflow and validation checkpoints for the SN​2 alkylation protocol.

References

  • "CAS 1855907-09-3: 1H-Pyrazole, 5-(bromomethyl)-1-methyl-, hydrobromide (1:1)", CymitQuimica.
  • "CN112166110A - SHP2 phosphatase inhibitors and methods of use", Google Patents.
  • "US9745305B2 - Modulators of methyl modifying enzymes, compositions and uses thereof", Google Patents.
Method

Application Notes and Protocols for the Incorporation of 5-(bromomethyl)-1-methyl-1H-pyrazole into Agrochemical Compounds

Introduction: The Pyrazole Moiety as a Privileged Scaffold in Agrochemicals The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the design and develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Moiety as a Privileged Scaffold in Agrochemicals

The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the design and development of modern agrochemicals.[1][2] Its remarkable versatility, arising from multiple sites for substitution and inherent stability, has allowed for the creation of a vast library of derivatives with potent biological activities.[1][2] Consequently, pyrazole-based compounds have been successfully commercialized as fungicides, herbicides, and insecticides, playing a pivotal role in global crop protection and food security.[1][3]

A significant number of these agrochemicals leverage the pyrazole core to interact with specific biological targets in pests and pathogens. For instance, pyrazole-carboxamides are a major class of fungicides that inhibit succinate dehydrogenase (SDH) in the mitochondrial respiratory chain, effectively halting fungal growth.[1] In the realm of insecticides, compounds like fipronil feature a pyrazole ring that targets the GABA receptor in insects, leading to neuronal hyperexcitation and death.[1] Furthermore, pyrazole derivatives have been developed as potent herbicides that inhibit key plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1]

The subject of this guide, 5-(bromomethyl)-1-methyl-1H-pyrazole, is a highly reactive and versatile building block designed for the efficient introduction of the 1-methyl-1H-pyrazol-5-ylmethyl moiety into a wide range of molecular scaffolds. The presence of the bromomethyl group provides a reactive handle for nucleophilic substitution reactions, enabling the construction of complex molecules with potential agrochemical applications. This document provides a comprehensive overview of the properties, synthesis, and application of 5-(bromomethyl)-1-methyl-1H-pyrazole in the synthesis of agrochemical compounds, complete with detailed experimental protocols and safety guidelines.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of 5-(bromomethyl)-1-methyl-1H-pyrazole is essential for its safe handling and effective use in synthesis.

PropertyValueSource
Molecular Formula C₅H₇BrN₂[4]
Molecular Weight 175.03 g/mol [4]
Appearance Solid[4]
Boiling Point 197.1 ± 13.0 °C (Predicted)[5]
Density 1.69 ± 0.1 g/cm³ (Predicted)[5]
CAS Number 1256561-69-9

Safety and Handling:

5-(bromomethyl)-1-methyl-1H-pyrazole is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.[7] Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[7]

Storage:

It is recommended to store 5-(bromomethyl)-1-methyl-1H-pyrazole in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] For long-term storage, refrigeration is advised.[4]

Synthesis of 5-(bromomethyl)-1-methyl-1H-pyrazole

The synthesis of 5-(bromomethyl)-1-methyl-1H-pyrazole can be achieved from the corresponding hydroxymethyl precursor, 1-methyl-5-(hydroxymethyl)-1H-pyrazole. This precursor can be synthesized through the condensation of a suitable C3-building block with methylhydrazine. The subsequent bromination of the hydroxymethyl group provides the desired reactive intermediate.

Protocol 1: Synthesis of 1-methyl-5-(hydroxymethyl)-1H-pyrazole

This protocol is adapted from general methods for pyrazole synthesis.[8][9]

Materials:

  • A suitable 1,3-dicarbonyl equivalent (e.g., 4-hydroxy-2-butynal)

  • Methylhydrazine

  • Methanol

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware

Procedure:

  • Dissolve the 1,3-dicarbonyl equivalent (1.0 eq) in methanol in a round-bottom flask.

  • Add methylhydrazine (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain 1-methyl-5-(hydroxymethyl)-1H-pyrazole.

Protocol 2: Bromination of 1-methyl-5-(hydroxymethyl)-1H-pyrazole

This protocol is based on standard methods for the conversion of alcohols to alkyl bromides.

Materials:

  • 1-methyl-5-(hydroxymethyl)-1H-pyrazole (1.0 eq)

  • Phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) (1.1 eq)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-methyl-5-(hydroxymethyl)-1H-pyrazole (1.0 eq) in anhydrous diethyl ether or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide or thionyl bromide (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether or DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude 5-(bromomethyl)-1-methyl-1H-pyrazole.

  • The product can be purified by column chromatography if necessary, though it is often used directly in the next step due to its reactivity.

Synthesis_Workflow cluster_synthesis Synthesis of 5-(bromomethyl)-1-methyl-1H-pyrazole Start 1,3-Dicarbonyl Equivalent Step1 Condensation Start->Step1 Methylhydrazine Methylhydrazine Methylhydrazine->Step1 Intermediate 1-methyl-5-(hydroxymethyl) -1H-pyrazole Step1->Intermediate Step2 Bromination Intermediate->Step2 Brominating_Agent PBr₃ or SOBr₂ Brominating_Agent->Step2 Product 5-(bromomethyl)-1-methyl -1H-pyrazole Step2->Product

Caption: Synthetic workflow for 5-(bromomethyl)-1-methyl-1H-pyrazole.

Core Applications: Incorporation into Agrochemical Scaffolds

The primary utility of 5-(bromomethyl)-1-methyl-1H-pyrazole lies in its ability to act as an electrophile in nucleophilic substitution reactions. This allows for the facile introduction of the 1-methyl-1H-pyrazol-5-ylmethyl group onto various nucleophilic substrates, which are often key intermediates in the synthesis of complex agrochemicals.

N-Alkylation Reactions

The formation of a C-N bond via N-alkylation is a fundamental transformation in the synthesis of many agrochemicals, particularly pyrazole-carboxamide fungicides.[10]

N_Alkylation Reactant1 5-(bromomethyl)-1-methyl-1H-pyrazole Product N-alkylated Product Reactant1->Product Nucleophile R-NH₂ (e.g., Substituted Aniline) Nucleophile->Product Alkylation Base Base (e.g., K₂CO₃, NaH) Base->Product Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product

Caption: General scheme for N-alkylation.

Protocol 3: N-Alkylation of a Substituted Aniline

This protocol provides a general procedure for the N-alkylation of anilines, which are common precursors for pyrazole-carboxamide fungicides like Fluxapyroxad and Sedaxane.[11][12]

Materials:

  • 5-(bromomethyl)-1-methyl-1H-pyrazole (1.0 eq)

  • Substituted aniline (e.g., 2-amino-3',4',5'-trifluorobiphenyl) (1.0 eq)

  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 - 2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the substituted aniline (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).

  • Add anhydrous DMF to dissolve the reactants.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 5-(bromomethyl)-1-methyl-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

O-Alkylation Reactions

The formation of ether linkages through O-alkylation is another important transformation in the synthesis of certain classes of herbicides and fungicides.[13]

O_Alkylation Reactant1 5-(bromomethyl)-1-methyl-1H-pyrazole Product O-alkylated Product Reactant1->Product Nucleophile R-OH (e.g., Substituted Phenol) Nucleophile->Product Alkylation Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Acetone, DMF) Solvent->Product

Caption: General scheme for O-alkylation.

Protocol 4: O-Alkylation of a Substituted Phenol

This protocol outlines a general method for the O-alkylation of phenols.

Materials:

  • 5-(bromomethyl)-1-methyl-1H-pyrazole (1.0 eq)

  • Substituted phenol (1.0 eq)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous acetone or DMF

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Na₂SO₄

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine the substituted phenol (1.0 eq) and the base (1.5 eq) in anhydrous acetone or DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 5-(bromomethyl)-1-methyl-1H-pyrazole (1.0 eq) to the reaction mixture.

  • Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired O-alkylated ether.

S-Alkylation Reactions

Thioethers are present in some agrochemicals and can be synthesized via S-alkylation of thiols.

S_Alkylation Reactant1 5-(bromomethyl)-1-methyl-1H-pyrazole Product S-alkylated Product Reactant1->Product Nucleophile R-SH (e.g., Substituted Thiophenol) Nucleophile->Product Alkylation Base Base (e.g., K₂CO₃, Et₃N) Base->Product Solvent Solvent (e.g., Ethanol, THF) Solvent->Product

Caption: General scheme for S-alkylation.

Protocol 5: S-Alkylation of a Thiophenol

This protocol provides a general procedure for the S-alkylation of thiophenols.

Materials:

  • 5-(bromomethyl)-1-methyl-1H-pyrazole (1.0 eq)

  • Substituted thiophenol (1.0 eq)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq)

  • Anhydrous ethanol or tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Na₂SO₄

  • Standard laboratory glassware

Procedure:

  • Dissolve the substituted thiophenol (1.0 eq) and the base (1.5 eq) in anhydrous ethanol or THF in a round-bottom flask.

  • Stir the mixture at room temperature for 20 minutes.

  • Add 5-(bromomethyl)-1-methyl-1H-pyrazole (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution.

  • Purify the crude product by column chromatography to obtain the desired S-alkylated thioether.

Conclusion

5-(bromomethyl)-1-methyl-1H-pyrazole is a valuable and reactive building block for the synthesis of novel agrochemical candidates. Its ability to readily undergo nucleophilic substitution reactions allows for the efficient incorporation of the 1-methyl-1H-pyrazol-5-ylmethyl moiety into a diverse range of molecular frameworks. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile intermediate in the development of next-generation fungicides, herbicides, and insecticides. As with any reactive chemical, adherence to proper safety and handling procedures is paramount to ensure a safe and successful experimental outcome.

References

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  • Pharmaffiliates. CAS No : 361476-01-9 | Product Name : 5-Bromo-1-methyl-1h-pyrazole. [Link]

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  • PubMed. Sedaxane, Isopyrazam and Solatenol™: Novel Broad-spectrum Fungicides Inhibiting Succinate Dehydrogenase (SDH) - Synthesis Challenges and Biological Aspects. [Link]

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  • University of Hertfordshire. Fluxapyroxad (Ref: BAS 700F). [Link]

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  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • Organic Chemistry Portal. Alkyl- or Arylthiolation of Aryl Iodide via Cleavage of the S-S Bond of Disulfide Compound by Nickel Catalyst and Zinc. [Link]

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  • Sciforum. Alkylation of substituted phenols in DMF by MeI using TMGN (bis. [Link]

  • RSC Publishing. Nickel-catalyzed cross-electrophile coupling of aryl thiols with aryl bromides via C–S bond activation. [Link]

  • Google Patents.

Sources

Application

The Versatile Scaffold: Harnessing 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide in Synthetic Chemistry

Introduction: The Pyrazole Core in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its uniqu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to engage in a variety of non-covalent interactions with biological targets, making it a cornerstone in the design of novel therapeutics.[2] Pyrazole-containing molecules have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[3][4] The adaptability of the pyrazole ring system, which allows for substitution at multiple positions, provides a rich chemical space for the optimization of pharmacological profiles.[2]

This guide focuses on a particularly valuable derivative: 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide. The presence of a reactive bromomethyl group at the 5-position transforms this simple pyrazole into a potent electrophilic building block for a wide range of nucleophilic substitution reactions.[3] As a hydrobromide salt, the compound exhibits enhanced stability and solubility in polar solvents, facilitating its handling and use in various reaction conditions.[3] This document provides a comprehensive overview of its properties, detailed protocols for its application in N-, O-, and S-alkylation reactions, and insights into its potential in drug development and materials science.

Physicochemical Properties and Reactivity

5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide is a white to off-white crystalline solid. The key to its utility lies in the benzylic-like reactivity of the bromomethyl group, which is readily displaced by a wide array of nucleophiles.

PropertyValueSource
CAS Number 1855907-09-3[5]
Molecular Formula C₅H₈Br₂N₂[3]
Molecular Weight 255.94 g/mol [3]
Form Crystalline Solid[3]
Solubility Soluble in polar solvents[3]

The hydrobromide salt form enhances the compound's stability. In solution, the hydrobromide can be neutralized with a suitable base to liberate the free base of the pyrazole, which then participates in the desired reaction. The choice of base and solvent is critical for achieving optimal yields and minimizing side reactions.

Core Applications: Nucleophilic Substitution Protocols

The primary application of 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide is as an alkylating agent in nucleophilic substitution reactions. The following protocols provide detailed, step-by-step methodologies for the N-, O-, and S-alkylation of various substrates.

Workflow for Nucleophilic Substitution

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification A Dissolve Nucleophile (Amine, Phenol, Thiol) in suitable solvent B Add Base (e.g., K₂CO₃, Cs₂CO₃, NaH) A->B C Add 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide (1.0 - 1.2 eq.) B->C Introduce Electrophile D Stir at appropriate temperature (RT to elevated temp.) C->D E Quench reaction D->E Reaction Completion (monitored by TLC/LC-MS) F Extract with organic solvent E->F G Purify by column chromatography F->G

Caption: Generalized workflow for nucleophilic substitution reactions.

Protocol 1: N-Alkylation of Primary and Secondary Amines

This protocol details the N-alkylation of a generic primary or secondary amine.

Materials:

  • 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide

  • Primary or secondary amine (1.0 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq.)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the amine (1.0 eq.) in DMF or MeCN, add K₂CO₃ (2.0 - 3.0 eq.).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide (1.0 - 1.2 eq.) portion-wise.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C until completion, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with EtOAc (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated pyrazole.

Causality and Insights:

  • The use of a base like K₂CO₃ is crucial to neutralize the hydrobromide salt and deprotonate the amine nucleophile, increasing its reactivity.

  • Polar aprotic solvents like DMF or MeCN are ideal for this reaction as they solubilize the reactants and facilitate the SN2 reaction mechanism.

Protocol 2: O-Alkylation of Phenols

This protocol describes the O-alkylation of a substituted phenol.

Materials:

  • 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide

  • Substituted phenol (1.0 eq.)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq.) or Sodium hydride (NaH) (1.2 eq., 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the phenol (1.0 eq.) in DMF, add Cs₂CO₃ (1.5 eq.). For less reactive phenols, NaH (1.2 eq.) can be used; add it portion-wise at 0 °C and stir for 30 minutes before proceeding.

  • Add 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide (1.1 eq.).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with EtOAc (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Insights:

  • Cesium carbonate is a milder base suitable for most phenols. For less acidic phenols, a stronger base like sodium hydride is necessary to generate the phenoxide anion.

  • The reaction is typically run at room temperature to avoid potential side reactions.

Protocol 3: S-Alkylation of Thiols

This protocol outlines the S-alkylation of a thiol.

Materials:

  • 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide

  • Thiol (1.0 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • Acetone or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the thiol (1.0 eq.) in acetone or THF, add K₂CO₃ (2.0 eq.).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide (1.05 eq.).

  • Continue stirring at room temperature until the starting thiol is consumed (monitored by TLC or LC-MS).

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Causality and Insights:

  • Thiols are generally more acidic and more nucleophilic than the corresponding alcohols, so the reaction often proceeds more readily and under milder conditions.

  • Acetone is a good solvent choice as it is polar enough to dissolve the reactants but generally less reactive than DMF.

Reaction Mechanism: SN2 Displacement

The core of these transformations is a bimolecular nucleophilic substitution (SN2) reaction.

SN2_Mechanism Nu Nu:⁻ Pyrazole H₂C(Br)-Pyrazole Nu->Pyrazole Nucleophilic Attack TS [Nu---CH₂(Br)---Pyrazole]ᵟ⁻ Pyrazole->TS Product Nu-CH₂-Pyrazole TS->Product LeavingGroup Br⁻ TS->LeavingGroup Leaving Group Departure

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Base Selection for CAS 1855907-09-3

Welcome to the Technical Support Center for CAS 1855907-09-3 (5-(Bromomethyl)-1-methyl-1H-pyrazole hydrobromide). This compound is a highly versatile small-molecule scaffold frequently used in medicinal chemistry to inst...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for CAS 1855907-09-3 (5-(Bromomethyl)-1-methyl-1H-pyrazole hydrobromide). This compound is a highly versatile small-molecule scaffold frequently used in medicinal chemistry to install the 1-methyl-1H-pyrazole-5-methyl moiety into drug candidates[1].

Because this reagent is supplied as a hydrobromide salt and features a highly reactive primary alkyl bromide[2], improper base selection or incorrect stoichiometry is the leading cause of reaction failure, poor yields, or complex side-product mixtures. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your alkylation reactions succeed on the first attempt.

Part 1: Frequently Asked Questions (FAQs)

Q: Why is my alkylation yield consistently low when using a standard 1.2 equivalents of base? A: The most common error when working with CAS 1855907-09-3 is treating it as a free base. It is a hydrobromide (1:1) salt[1]. The first 1.0 equivalent of base you add is immediately consumed to neutralize the HBr and liberate the reactive free base. If you only add 1.2 equivalents total, you are leaving only 0.2 equivalents of base to deprotonate your nucleophile and scavenge the hydrobromic acid generated during the subsequent SN2 displacement. You must use a minimum of 2.0 to 2.5 equivalents of base overall.

Q: How do I prevent the reagent from degrading or forming side products before reacting with my target? A: Once neutralized, the free base of 5-(bromomethyl)-1-methyl-1H-pyrazole is prone to self-condensation. The N2 nitrogen of the pyrazole ring can act as a nucleophile and attack the bromomethyl group of an adjacent molecule, leading to quaternized oligomers[3]. Solution: Always use inverse addition . Pre-mix your nucleophile and base in the solvent, and add the pyrazole reagent dropwise. This keeps the steady-state concentration of the free pyrazole base extremely low, kinetically favoring the cross-coupling over self-condensation.

Q: Can I use aqueous bases (e.g., NaOH or KOH) for reactions with this compound? A: It is highly discouraged. The bromomethyl group is highly susceptible to hydrolysis in the presence of hydroxide ions and water, which will rapidly convert your reagent into the unreactive 5-(hydroxymethyl)-1-methyl-1H-pyrazole byproduct. Always use anhydrous solvents and non-nucleophilic bases (e.g., K2CO3, Cs2CO3, DIPEA, or NaH).

Part 2: Base Selection & Stoichiometry Guidelines

To maximize SN2 efficiency and minimize side reactions, base selection must be tailored to the pKa and nucleophilicity of your specific substrate. The quantitative data below summarizes the optimal conditions for various nucleophile classes.

Nucleophile TypeSubstrate pKa RangeRecommended BaseTotal Eq. of Base RequiredOptimal SolventTemperature
Aliphatic Amine (1°/2°) 9 - 11K2CO3 or DIPEA2.5 - 3.0Anhydrous CH3CN0 °C to RT
Aniline (Aryl Amine) 4 - 5DIPEA or K2CO32.0 - 2.5DMF or CH3CNRT to 60 °C
Phenol 9 - 10Cs2CO3 or K2CO32.0 - 2.5Anhydrous DMFRT to 50 °C
Aliphatic Alcohol 15 - 16NaH (60% dispersion)2.2 - 2.5Anhydrous DMF0 °C to RT
Thiol 8 - 10K2CO3 or Et3N2.0 - 2.2CH3CN or DCM0 °C to RT

Part 3: Mechanistic Workflows & Logic

Understanding the competing pathways is critical for optimizing your reaction conditions. The diagrams below illustrate the chemical causality behind our protocol recommendations.

ReactionPathways SM CAS 1855907-09-3 (Hydrobromide Salt) FreeBase Free Base Intermediate (Highly Reactive) SM->FreeBase + Base (1.0 eq) Neutralization Desired Target Alkylated Product (SN2 Displacement) FreeBase->Desired + Nucleophile Anhydrous Conditions Hydrolysis Hydroxymethyl Byproduct (Aqueous Degradation) FreeBase->Hydrolysis + H2O / OH- Aqueous Base Oligomer Quaternized Oligomer (Self-Condensation) FreeBase->Oligomer High Conc. / Heat Absence of Nucleophile

Fig 1. Reaction pathways and competing side reactions for CAS 1855907-09-3.

BaseSelectionLogic Start Identify Nucleophile Type Amine Amine (1° or 2°) Start->Amine Phenol Phenol / Thiol Start->Phenol Alcohol Aliphatic Alcohol Start->Alcohol BaseAmine K2CO3 or DIPEA (>2.0 eq total) Amine->BaseAmine Mild acid scavenging BasePhenol Cs2CO3 or K2CO3 (>2.0 eq total) Phenol->BasePhenol Moderate deprotonation BaseAlcohol NaH (>2.0 eq total) Alcohol->BaseAlcohol Strong deprotonation

Fig 2. Base selection logic tree based on nucleophile pKa.

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in visual and analytical checks to ensure the reaction is proceeding correctly at each mechanistic step.

Protocol A: N-Alkylation of a Secondary Amine

Causality: Amines are excellent nucleophiles but can be protonated by the HBr salt, rendering them unreactive. We use an excess of K2CO3 as an insoluble, non-nucleophilic acid scavenger to drive the reaction without causing hydrolysis[3].

  • Preparation: In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve the secondary amine (1.0 eq) in anhydrous Acetonitrile to achieve a 0.2 M concentration.

  • Base Addition: Add finely powdered, anhydrous K2CO3 (2.5 eq).

    • Self-Validation: The suspension should be easily stirrable. Check the pH of an aliquot (spotted on wet pH paper); it must be >9. If not, the amine may contain residual acid salts.

  • Reagent Addition (Critical Step): Dissolve CAS 1855907-09-3 (1.1 eq) in a minimal volume of anhydrous Acetonitrile. Add this solution dropwise over 30 minutes to the amine/base mixture at 0 °C.

    • Causality: This inverse addition prevents the accumulation of the free bromomethyl pyrazole, mitigating self-condensation.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Self-Validation: Monitor via LCMS. The reaction is complete when the pyrazole bromide isotope cluster (m/z 175/177 [M+H]+ for the free base) completely disappears.

  • Workup: Filter the suspension through a Celite pad to remove the inorganic salts (KBr, unreacted K2CO3). Concentrate the filtrate under reduced pressure and purify via flash chromatography.

Protocol B: O-Alkylation of a Phenol

Causality: Phenols require active deprotonation to form the highly nucleophilic phenoxide anion. Cs2CO3 in DMF provides excellent solubility and the "cesium effect" enhances the nucleophilicity of the oxygen atom.

  • Preparation: Dissolve the phenol (1.0 eq) in anhydrous DMF (0.2 M) under N2.

  • Deprotonation: Add Cs2CO3 (2.5 eq) in one portion. Stir for 30 minutes at room temperature.

    • Self-Validation: A distinct color change (often shifting to yellow or orange) is a visual confirmation that the phenoxide ion has successfully formed.

  • Reagent Addition: Add CAS 1855907-09-3 (1.1 eq) in small solid portions over 10 minutes.

    • Causality: Adding the solid directly to the basic DMF solution ensures the HBr salt is instantly neutralized and the resulting free base is immediately trapped by the abundant phenoxide anions.

  • Reaction Monitoring: Stir at room temperature. If the phenol is highly sterically hindered, warm to 40 °C. Monitor by TLC until the phenol spot is consumed.

  • Workup: Quench the reaction by pouring it into a 5x volume of ice water.

    • Self-Validation: If the product is highly lipophilic, it will precipitate immediately. Otherwise, extract with EtOAc (3x). Wash the combined organic layers extensively with water (3x) and brine to completely remove residual DMF before drying over Na2SO4.

Sources

Optimization

Technical Support Center: Purification and Recrystallization of Pyrazole Hydrobromide Salts

Welcome to the Technical Support Center for pyrazole hydrobromide salt purification. Pyrazole derivatives are fundamental pharmacophores in drug development, but isolating them as hydrobromide (HBr) salts presents unique...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole hydrobromide salt purification. Pyrazole derivatives are fundamental pharmacophores in drug development, but isolating them as hydrobromide (HBr) salts presents unique thermodynamic and kinetic challenges. Due to the presence of two nucleophilic nitrogen atoms on the pyrazole ring, synthesis often yields complex regioisomeric mixtures[1]. Furthermore, HBr salts exhibit unpredictable hygroscopicity and a strong propensity for liquid-liquid phase separation (commonly known as "oiling out")[2].

This guide provides field-proven, self-validating protocols and troubleshooting strategies to ensure high-purity crystalline yields.

Diagnostic Workflow: Overcoming "Oiling Out"

Oiling out occurs when the solute precipitates as an amorphous liquid rather than a crystalline solid. This happens when the solubility curve crosses the liquid-liquid phase separation (LLPS) boundary before reaching the crystallization boundary. The flowchart below outlines the logical decision tree for diagnosing and correcting this issue during your workflow.

G Start Crude Pyrazole HBr Dissolve Dissolve in Hot Primary Solvent (e.g., EtOH) Start->Dissolve AntiSolvent Add Anti-Solvent Dropwise (e.g., EtOAc) Dissolve->AntiSolvent Cooling Controlled Cooling (0.1 - 0.5 °C/min) AntiSolvent->Cooling Decision Observation during cooling Cooling->Decision Oiling Oiling Out (Amorphous Liquid Phase) Decision->Oiling Droplets form Crystals Nucleation & Crystallization (Solid Phase) Decision->Crystals Faceted solids FixOil Reheat to clear solution, increase EtOH ratio, or add seed crystals Oiling->FixOil Isolate Filter, Wash & Vacuum Dry Crystals->Isolate FixOil->Cooling Retry cooling

Diagnostic workflow for resolving liquid-liquid phase separation during crystallization.

Thermodynamic Principles of Solvent Selection

The success of pyrazole HBr recrystallization depends on manipulating the dielectric constant ( ϵ ) of the solvent system. The protonated pyrazole and bromide counterion require a protic primary solvent for dissolution, but an aprotic anti-solvent to force the ionic lattice to assemble[3].

Table 1: Quantitative Solvent Parameters for Pyrazole HBr Systems

Solvent SystemRoleDielectric Constant ( ϵ )Boiling Point (°C)Causality & Application Notes
Absolute Ethanol Primary24.578.4High solubility for ionic HBr salts due to hydrogen bonding. Preferred over methanol to reduce solvate formation.
Methanol Primary32.764.7Excellent solubility; however, rapid evaporation can cause premature precipitation of impurities.
Ethyl Acetate Anti-Solvent6.077.1Moderately polar. Lowers ϵ gradually, keeping the system in the metastable zone to induce ordered nucleation[4].
Diethyl Ether Anti-Solvent4.334.6Highly non-polar. Causes rapid supersaturation. High risk of crashing out impurities and inducing oiling out[5].

Self-Validating Recrystallization Protocol

This protocol is designed as a closed-loop system. Each step contains a Validation Check to ensure the physical chemistry of the solution is correct before proceeding, preventing downstream failures.

Step 1: Primary Dissolution

  • Weigh the crude pyrazole hydrobromide salt and transfer it to a round-bottom flask equipped with a reflux condenser.

  • Suspend the solid in 5 volumes (v/w) of anhydrous ethanol.

  • Heat the mixture to 70°C under continuous stirring until dissolution is achieved.

  • Validation Check: The solution must be completely transparent. If persistent cloudiness remains, these are likely insoluble inorganic salts (e.g., unreacted NaBr or KBr). Action: Perform a hot filtration through a heated PTFE filter to remove these nucleation inhibitors.

Step 2: Metastable Boundary Titration

  • Maintain the clear solution at 70°C.

  • Add ethyl acetate (anti-solvent) dropwise via an addition funnel.

  • Stop adding the anti-solvent the exact moment a faint, persistent turbidity appears.

  • Validation Check: Add exactly 1 to 3 drops of hot ethanol until the solution just clears. Causality: This confirms the system is resting precisely on the metastable boundary. If you skip this step, the system is over-supersaturated and will oil out upon cooling.

Step 3: Controlled Nucleation

  • Remove the heat source and allow the flask to cool ambiently at a rate of ~0.1 to 0.5 °C/min. Do not use an ice bath initially.

  • If available, add 1-2 mg of pure pyrazole HBr seed crystals when the temperature reaches 55°C.

  • Validation Check: Observe the first solids. They must appear as distinct geometric shapes (needles, plates, or prisms). If spherical, milky droplets form on the flask walls, the salt has oiled out. Action: Immediately reheat to 70°C, add 1 mL of ethanol, and cool slower.

Step 4: Isolation and Desiccation

  • Once cooled to room temperature, transfer the flask to an ice bath (0-5°C) for 1 hour to maximize yield.

  • Vacuum filter the crystals under a nitrogen blanket to prevent moisture absorption.

  • Wash the filter cake with 2 volumes of ice-cold ethyl acetate.

  • Validation Check: Dry a small aliquot and test the melting point. A sharp melting point indicates the successful exclusion of regioisomers and degradation products.

Troubleshooting & FAQs

Q1: Why does my pyrazole HBr salt oil out instead of crystallizing, even when I use the correct solvents? A: Oiling out is primarily driven by impurities—specifically, the presence of N1/N2 alkylation regioisomers. Because pyrazole has two nucleophilic nitrogens, direct alkylation often produces a mixture of isomers[1]. These isomers disrupt the crystal lattice packing of the desired product, significantly depressing the melting point of the mixture below the saturation temperature of the solvent. Resolution: If repeated recrystallization fails, you must separate the regioisomers via reversed-phase chromatography prior to forming the HBr salt[6].

Q2: My purified crystals turn into a sticky paste after sitting on the bench for 10 minutes. How do I handle this? A: You are observing deliquescence. The physical properties of hydrobromide salts are highly unpredictable; while some are stable, others are severely hygroscopic and will absorb atmospheric moisture until they dissolve in their own water of hydration, especially at relative humidities above 80%[2]. Resolution: You must break the exposure chain. Perform your vacuum filtration under a dry nitrogen stream. Immediately transfer the damp cake to a vacuum desiccator containing phosphorus pentoxide ( P2​O5​ ) or Drierite. Store the final product in tightly sealed amber vials backfilled with argon.

Q3: Can I use diethyl ether instead of ethyl acetate to speed up the precipitation? A: It is highly discouraged unless you are working with exceptionally pure starting material. While ethanol/ether mixtures are classic systems for precipitating HBr salts[5], ether's very low dielectric constant ( ϵ=4.3 ) causes a massive, instantaneous spike in supersaturation. This kinetic shock forces both the desired salt and the impurities to crash out simultaneously, usually as an amorphous oil. Ethyl acetate ( ϵ=6.0 ) provides a gentler thermodynamic gradient[4].

Q4: During the HBr salt formation step, I noticed my compound degrading. What is causing this? A: Pyrazole rings can be sensitive to highly concentrated, aqueous hydrobromic acid at elevated temperatures. If you are using 48% aqueous HBr, the presence of water combined with heat can cause hydrolysis of susceptible functional groups (e.g., esters or amides) on the pyrazole ring. Resolution: Switch to anhydrous conditions. Dissolve your free base pyrazole in an anhydrous solvent (like dichloromethane or ether) and bubble dry HBr gas through the solution, or use a commercially available solution of HBr in acetic acid to precipitate the salt cleanly[5].

References

  • Benchchem.1-(3-Bromopropyl)-1H-pyrazole hydrobromide - Benchchem.
  • SciSpace.Studies on Pyrazolones. I. Light Absorption and Constitution of Certain 4-Halo-5-pyrazolones.
  • Google Patents (US10513497B2).Process for preparing AG-10, its intermediates, and salts thereof.
  • National Institutes of Health (NIH).Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH).
  • Google Patents (US9012476B2).Hydrobromide salt of pridopidine.
  • Google Patents (WO2008040367A1).Lercanidipine hydrobromide, a process for its preparation, crystalline forms and compositions thereof.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Solubility of 5-(Bromomethyl)-1-methyl-1H-pyrazole Hydrobromide

Welcome to the Advanced Application Support Center. As researchers and drug development professionals, you rely on precise chemical behavior to build complex molecular scaffolds. 5-(Bromomethyl)-1-methyl-1H-pyrazole hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As researchers and drug development professionals, you rely on precise chemical behavior to build complex molecular scaffolds. 5-(Bromomethyl)-1-methyl-1H-pyrazole hydrobromide (CAS 1855907-09-3) is a highly versatile building block[1], but its dual chemical nature frequently causes solubility and reactivity bottlenecks in the lab.

This guide provides a mechanistic breakdown of the "Solubility Paradox" associated with this compound, followed by field-proven troubleshooting FAQs and a self-validating experimental protocol.

Part 1: The "Solubility Paradox" (Root Cause Analysis)

Handling 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide requires navigating a fundamental contradiction in its physical chemistry:

  • The Ionic Salt (High Lattice Energy): As a hydrobromide salt, the compound exists in a highly stable, polar crystalline lattice[1]. It strongly resists dissolution in non-polar or moderately polar organic solvents (like Dichloromethane or Toluene).

  • The Reactive Electrophile (Solvolysis Risk): To break the lattice energy, researchers often intuitively reach for highly polar protic solvents like water or methanol. However, the bromomethyl group is an exceptionally reactive electrophile. In protic environments, it undergoes rapid nucleophilic attack (hydrolysis or methanolysis), destroying the reagent before the intended reaction can even begin[2].

  • The Free-Base Hazard (Self-Polymerization): If the salt is neutralized to its free-base form to improve organic solubility, the pyrazole nitrogens become active nucleophiles. Without strict thermal control, the molecules will attack each other's bromomethyl groups, leading to rapid self-polymerization and a ruined reaction[3].

Part 2: Workflow & Mechanistic Fate Visualization

The following decision tree illustrates the chemical fate of the compound based on your solvent and handling choices.

G Start 5-(Bromomethyl)-1-methyl-1H-pyrazole Hydrobromide (Solid Salt) Solvent Solvent Selection Start->Solvent Protic Protic Solvents (H2O, MeOH) Solvent->Protic NonPolar Non-Polar Solvents (DCM, Hexane) Solvent->NonPolar Aprotic Polar Aprotic (MeCN, DMF) Solvent->Aprotic Degradation Solvolysis / Hydrolysis (Destroys Reagent) Protic->Degradation Nucleophilic Attack Insoluble Remains Insoluble (Poor Reactivity) NonPolar->Insoluble High Lattice Energy Base Add Non-Nucleophilic Base (DIPEA, K2CO3) at 0°C Aprotic->Base Partial Suspension Active Free-Base Dissolved (Ready for Alkylation) Base->Active Neutralization Polymer Self-Polymerization (If heated >25°C) Base->Polymer Exothermic/Heat

Caption: Workflow and chemical fate based on solvent selection for bromomethyl pyrazole salts.

Part 3: Interactive Troubleshooting Guide (FAQs)

Q: Why does my compound form an unreactive suspension in dichloromethane (DCM) or tetrahydrofuran (THF)? A: The reagent is supplied as an ionic hydrobromide salt[1]. Non-polar or weakly polar aprotic solvents like DCM lack the dielectric constant required to solvate the separated ions. Consequently, the reagent remains locked in its crystal lattice as an unreactive solid suspension.

Q: Can I use Methanol or Water to dissolve the salt before adding it to my reaction? A: Absolutely not. While protic solvents will rapidly dissolve the hydrobromide salt, they will also destroy the reagent. The bromomethyl group is highly susceptible to solvolysis. In the presence of water or methanol, it converts your active alkylating agent into an inert hydroxymethyl or methoxymethyl byproduct[2].

Q: My reaction in N,N-Dimethylformamide (DMF) turned dark brown/black, and my yield is terrible. What happened? A: You likely experienced thermal self-polymerization. When you neutralize the hydrobromide salt to form the free base, the pyrazole ring becomes nucleophilic. If the concentration is too high or the temperature exceeds 25°C, the free-base molecules will attack each other's bromomethyl groups, forming a dark, insoluble polymeric network[3].

Q: What is the optimal solvent and base combination for this reagent? A: The most reliable system is a polar aprotic solvent (Anhydrous Acetonitrile or DMF) combined with a non-nucleophilic base (like DIPEA or Potassium Carbonate), strictly maintained at 0°C during the initial neutralization phase.

Part 4: Quantitative Solvent Compatibility Matrix

To aid in your experimental design, consult the following matrix comparing solvent behaviors.

Solvent SystemPolarity IndexSalt SolubilityFree-Base StabilityMechanistic FateRecommendation
Dichloromethane (DCM) 3.1Very LowHighRemains as unreactive suspension❌ Avoid
Methanol (MeOH) 5.1HighVery LowRapid methanolysis (ether formation)❌ Avoid
Water (H2O) 10.2HighVery LowRapid hydrolysis (alcohol formation)❌ Avoid
Acetonitrile (MeCN) 5.8ModerateModerateStable at 0°C; polymerizes if heated✅ Recommended
N,N-Dimethylformamide (DMF) 6.4HighModerateStable at 0°C; polymerizes if heated✅ Recommended

Part 5: Experimental Protocol: In-Situ Free-Basing & Alkylation

To safely dissolve the hydrobromide salt and utilize the bromomethyl electrophile without triggering solvolysis or self-polymerization, follow this self-validating methodology.

Safety Note: Halogenated compounds pose health risks; ensure this procedure is conducted in a fume hood with appropriate PPE[1][4].

Reagents Required:

  • 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide (1.0 eq)

  • Target Substrate / Nucleophile (0.9 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

  • Anhydrous Acetonitrile (MeCN, to achieve 0.1 M)

Step-by-Step Methodology:

  • System Purging: Flame-dry a round-bottom flask and purge with an inert gas (N₂ or Argon). Moisture must be strictly excluded to prevent ambient hydrolysis.

  • Suspension: Add the pyrazole hydrobromide salt (1.0 eq) to the flask. Add anhydrous MeCN to achieve a 0.1 M concentration.

    • Visual Cue: The mixture will appear as a cloudy, heterogeneous suspension.

  • Thermal Control (Critical): Submerge the flask in an ice-water bath and allow it to equilibrate to 0°C for 10 minutes.

    • Causality: Lowering the thermal energy prevents the newly formed free-base from overcoming the activation energy required for intermolecular self-alkylation[3].

  • In-Situ Free-Basing: Dropwise add DIPEA (2.5 eq) over 5 minutes with vigorous stirring.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HBr, breaking the crystal lattice and bringing the active free-base into solution.

    • Self-Validation: The cloudy suspension will clarify into a transparent solution, providing visual confirmation that the active electrophile is now dissolved and ready for capture.

  • Electrophilic Capture: Immediately add your target nucleophile (0.9 eq). Maintain the reaction at 0°C for 1 hour to allow the primary alkylation to occur safely before allowing the flask to slowly warm to room temperature.

References

  • Chemical Substance Information: 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide Source: NextSDS URL:[Link]

  • Synthesis of Bis(indolyl)methanes Using Hyper-Cross-Linked Polyaromatic Spheres Decorated with Bromomethyl Groups Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis, cytostatic and trichomonacide activities of 3,5-bis-(halomethyl)pyrazoles Source: ResearchGate URL:[Link]

Sources

Optimization

Reducing unwanted side reactions during pyrazole bromomethylation

A Guide to Minimizing Unwanted Side Reactions and Maximizing Yield Welcome to the technical support center for pyrazole bromomethylation. As a Senior Application Scientist, I've designed this guide to provide you with in...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Unwanted Side Reactions and Maximizing Yield

Welcome to the technical support center for pyrazole bromomethylation. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the complexities of this crucial synthetic transformation. This is not just a list of steps; it's a comprehensive resource to help you understand the underlying chemistry, troubleshoot common issues, and optimize your reactions for success.

Troubleshooting Guide: Common Issues in Pyrazole Bromomethylation

This section addresses the most frequent challenges encountered during the bromomethylation of pyrazoles. Each issue is presented in a question-and-answer format, providing not just a solution, but a detailed explanation of the chemical principles at play.

Issue 1: My primary product is the undesired N-bromomethylated isomer.

Question: I'm trying to achieve C-bromomethylation on my pyrazole, but my analysis shows a significant amount of the N-bromomethylated product. Why is this happening and how can I fix it?

Answer: This is the most common side reaction in the bromomethylation of N-unsubstituted pyrazoles. The formation of the N-bromomethylated isomer is a classic case of competing nucleophilicity. The pyrazole ring possesses two nucleophilic nitrogen atoms and, depending on the substituents, potentially nucleophilic carbon atoms.

The Underlying Chemistry: A Tale of Two Nucleophiles

The pyrazole nitrogen is inherently nucleophilic and can readily attack the electrophilic species generated from formaldehyde and HBr. This N-alkylation is a well-documented reaction pathway for pyrazoles.[1][2] The regioselectivity of this N-alkylation (i.e., which of the two ring nitrogens reacts) is a complex function of steric hindrance, electronic effects of substituents, and reaction conditions.[1][3]

In the acidic environment of a typical bromomethylation reaction (using paraformaldehyde and HBr), the pyrazole is in equilibrium with its protonated form. While protonation deactivates the ring towards electrophilic attack, the free pyrazole is still present and highly reactive at the nitrogen positions.

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}

Troubleshooting and Optimization Protocol:

To favor C-bromomethylation, you need to suppress the nucleophilicity of the nitrogen atoms or enhance the reactivity of the target carbon.

  • N-Protection Strategy (Most Robust Solution): The most effective way to prevent N-bromomethylation is to protect the pyrazole nitrogen before the reaction. A well-chosen protecting group can be selectively removed after C-bromomethylation.

    • Protocol for N-Protection with SEM-Cl: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice as it is stable to the acidic conditions of bromomethylation and can be readily removed. The use of protecting groups like SEM can enable highly regioselective C-H functionalization.[4]

      • Protection: To a solution of your pyrazole (1.0 eq) in a suitable solvent like DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

      • Stir for 30 minutes, then add SEM-Cl (1.1 eq) dropwise.

      • Allow the reaction to warm to room temperature and stir for 12-16 hours.

      • Quench the reaction carefully with water and extract the product with ethyl acetate.

      • Purify the N-SEM protected pyrazole by column chromatography.

      • Bromomethylation: Proceed with the bromomethylation of the purified N-protected pyrazole.

      • Deprotection: After successful C-bromomethylation, the SEM group can be removed using conditions such as tetrabutylammonium fluoride (TBAF) in THF or treatment with an acid like TFA.

  • Reaction Condition Optimization (For N-Unsubstituted Pyrazoles): If N-protection is not feasible, carefully controlling the reaction conditions can sometimes favor C-bromomethylation, although this is often substrate-dependent.

    • Temperature Control: Lowering the reaction temperature can sometimes favor the thermodynamically preferred product. Start your reaction at 0 °C and slowly warm to room temperature, monitoring the product distribution carefully.

    • Solvent Choice: The choice of solvent can influence the reactivity of the pyrazole nitrogen. Less polar solvents may disfavor the formation of the charged intermediate required for N-alkylation. Consider solvents like glacial acetic acid.[5]

Issue 2: I'm observing significant amounts of di- and poly-bromomethylated products.

Question: My reaction is producing a mixture of mono-, di-, and even some tri-bromomethylated pyrazoles. How can I improve the selectivity for the mono-bromomethylated product?

Answer: The formation of multiple bromomethyl groups is a common issue when the pyrazole ring is activated or when the reaction conditions are too harsh. The introduction of the first bromomethyl group can sometimes further activate the ring towards subsequent electrophilic substitution.

The Underlying Chemistry: Controlling Reactivity

The bromomethylation reaction is an electrophilic aromatic substitution.[5] If your pyrazole has multiple reactive C-H positions, or if the reaction is allowed to proceed for too long or at too high a temperature, over-alkylation can occur. The selectivity for mono- versus poly-bromomethylation can often be controlled by adjusting stoichiometry and temperature.[6]

dot graph G { layout=dot; rankdir=LR; node [shape=record, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

}

Troubleshooting and Optimization Protocol:

  • Stoichiometric Control (Key Factor): Carefully control the amount of the bromomethylating agent.

    • Use a slight excess (1.05-1.2 equivalents) of both paraformaldehyde and HBr relative to the pyrazole for mono-bromomethylation. Using a larger excess will drive the reaction towards poly-alkylation.

  • Temperature Management: Temperature is a critical parameter for controlling selectivity.[6]

    • Start the reaction at a lower temperature (e.g., 40-50 °C) and monitor the progress by TLC or LC-MS.

    • If the reaction is sluggish, increase the temperature in small increments (e.g., 10 °C at a time) until you see a reasonable conversion rate without significant formation of the di-substituted product.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time. Once the starting material is consumed (as judged by TLC/LC-MS), work up the reaction promptly to prevent further substitution.

Table 1: Effect of Temperature on Bromomethylation Selectivity (Example with Mesitylene)

TemperatureTime (h)Product Distribution
40-50 °C2Mono-bromomethylated (~94%)[5]
80 °C6Di-bromomethylated (~95%)[6]
95 °C8+Tri-bromomethylated (~100%)[6]

This data for mesitylene illustrates a general principle that can be applied to activated heterocyclic systems like pyrazoles.[5][6]

Issue 3: My reaction yield is very low, or the reaction is not going to completion.

Question: I have followed the protocol, but my starting material is not being consumed, or I am getting a very low yield of the desired product. What could be the problem?

Answer: Low yield or incomplete conversion in a bromomethylation reaction can stem from several factors, including reagent quality, insufficient activation of the electrophile, or a deactivated pyrazole substrate.

The Underlying Chemistry: Generating the Active Electrophile

The reaction relies on the in-situ formation of an electrophilic bromomethylating species from paraformaldehyde and HBr. This process requires a sufficiently acidic environment. The active electrophile is often considered to be a bromomethyl cation (+CH2Br) or a related species.[5] If the conditions are not optimal, the concentration of this electrophile may be too low to drive the reaction forward. Additionally, highly electron-withdrawing groups on the pyrazole ring can deactivate it towards electrophilic substitution.

Troubleshooting Workflow:

G

  • Verify Reagent Quality:

    • Paraformaldehyde: This polymer can vary in quality. Ensure it is a fine, dry powder. If it's clumpy, it may have absorbed moisture.

    • HBr Solution: Use a fresh, properly stored solution of HBr in acetic acid (or your chosen solvent). The concentration can decrease over time.

  • Ensure Proper Mixing: Paraformaldehyde is a solid. Ensure vigorous stirring to maintain a good suspension and facilitate its reaction with HBr.

  • Consider Your Substrate: If your pyrazole contains strongly electron-withdrawing groups (e.g., -NO2, -CF3), it will be less nucleophilic and may require more forcing conditions (higher temperature, longer reaction time) to undergo electrophilic substitution.[1]

Frequently Asked Questions (FAQs)

Q1: What is the active bromomethylating agent in the paraformaldehyde/HBr system?

A1: The reaction of paraformaldehyde with HBr generates a mixture of electrophilic species in equilibrium. This can include bromomethanol (HOCH2Br), bis(bromomethyl) ether (BrCH2OCH2Br), and the highly reactive bromomethyl cation (+CH2Br).[5][7] The formation of bis(chloromethyl) ether, a known carcinogen, from formaldehyde and HCl is well-documented, and a similar process occurs with HBr.[8][9][10][11] The equilibrium is driven towards the more reactive species by the acidic conditions.

Q2: Can I use other bromomethylating agents?

A2: Yes, but the paraformaldehyde/HBr system is often preferred for its convenience and cost-effectiveness.[6] Other reagents include:

  • Bis(bromomethyl) ether (BBME): This can be prepared separately and used with a Lewis acid catalyst.[5][7] It is highly reactive but also toxic.

  • Bromomethyl methyl ether (BOM-Br): This is another potent bromomethylating agent but is also highly toxic and a suspected carcinogen. For most applications, the in-situ generation from paraformaldehyde and HBr provides the best balance of reactivity, cost, and operational simplicity.

Q3: How do I distinguish between N-bromomethyl and C-bromomethyl isomers using NMR?

A3: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing these isomers.

  • ¹H NMR: The chemical shift of the -CH2Br protons will be different for the N- and C-substituted isomers. Typically, the N-CH2Br protons will appear at a different chemical shift compared to the Ar-CH2Br protons. Furthermore, the coupling patterns and chemical shifts of the pyrazole ring protons will be significantly different.

  • ¹³C NMR: The chemical shift of the -CH2Br carbon will also be diagnostic.

  • 2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively establish connectivity. For the N-bromomethyl isomer, you will see a correlation from the -CH2Br protons to the pyrazole ring carbons adjacent to the nitrogen. For the C-bromomethyl isomer, you will see a correlation from the -CH2Br protons to the carbon they are attached to and its neighbors.

Optimized Experimental Protocol: Selective Mono-C-bromomethylation of 3-Phenyl-1H-pyrazole

This protocol is a starting point for the selective C4-bromomethylation of an N-unsubstituted pyrazole that is reasonably activated.

Materials:

  • 3-Phenyl-1H-pyrazole

  • Paraformaldehyde

  • 33 wt% HBr in glacial acetic acid

  • Glacial acetic acid

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-phenyl-1H-pyrazole (1.0 eq) and glacial acetic acid (to make a ~0.5 M solution).

  • Reagent Addition: Add paraformaldehyde (1.1 eq). Stir the suspension for 10 minutes at room temperature.

  • Slowly add the 33 wt% solution of HBr in acetic acid (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 50-60 °C. Monitor the reaction progress by TLC or LC-MS every hour.

  • Work-up: Once the starting material is consumed (typically 2-4 hours), cool the mixture to room temperature and pour it slowly into a beaker of ice water with stirring.

  • Neutralization: Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of acetic acid used).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-(bromomethyl)-3-phenyl-1H-pyrazole.

Sources

Troubleshooting

Moisture sensitivity and optimal drying methods for CAS 1855907-09-3

Technical Support Center: Nemtabrutinib (CAS 1855907-09-3) A Guide to Understanding Moisture Sensitivity and Implementing Optimal Drying Methods for Researchers, Scientists, and Drug Development Professionals. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nemtabrutinib (CAS 1855907-09-3)

A Guide to Understanding Moisture Sensitivity and Implementing Optimal Drying Methods for Researchers, Scientists, and Drug Development Professionals.

This guide provides in-depth technical support for researchers and drug development professionals working with Nemtabrutinib (CAS 1855907-09-3). Given that many active pharmaceutical ingredients (APIs), particularly in amorphous forms, exhibit moisture sensitivity, this document outlines the potential challenges and provides robust solutions for drying and handling to ensure experimental integrity and product stability.

Frequently Asked Questions (FAQs)

Q1: What is Nemtabrutinib and what is its chemical information?

A1: Nemtabrutinib, also known as MK-1026 or ARQ 531, is an orally available, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It has the chemical formula C25H23ClN4O4.[1][4] This small molecule drug has been investigated in clinical trials for the treatment of B-cell malignancies.[1][2][5]

Q2: Is Nemtabrutinib (CAS 1855907-09-3) sensitive to moisture?

Q3: Why is controlling moisture important when working with compounds like Nemtabrutinib?

A3: Moisture can act as a plasticizer, increasing the molecular mobility of the drug.[6][7] This can lead to undesirable physical changes such as crystallization of an amorphous form or phase separation in an amorphous solid dispersion (ASD).[6][7][8][10] Such changes can alter the dissolution profile and bioavailability of the drug. Chemically, the presence of water can also promote hydrolysis of susceptible functional groups, leading to degradation.

Q4: How should I store Nemtabrutinib upon receipt?

A4: It is recommended to store Nemtabrutinib in a tightly sealed container in a desiccator with a suitable desiccant, such as silica gel or molecular sieves.[11][12][13] The storage area should be cool and dry. For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against both moisture and oxidation.[14]

Q5: What are the initial signs that my sample of Nemtabrutinib may have absorbed moisture?

A5: Visual signs can include a change in the physical appearance of the powder, such as clumping, caking, or a change from a free-flowing powder to a more granular or sticky consistency. However, significant moisture uptake can occur before any visible changes are apparent. Therefore, it is crucial to rely on analytical methods for accurate moisture determination.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation due to inadequate drying of Nemtabrutinib.

Problem 1: Inconsistent results in biological assays.

  • Question: I am observing high variability in my cell-based assays with Nemtabrutinib. Could this be related to moisture?

  • Answer: Yes, this is a possibility. If the compound has absorbed water, the actual concentration of the active drug in your stock solution may be lower than calculated, leading to inconsistent dosing. Furthermore, moisture can sometimes affect the solubility of a compound, leading to incomplete dissolution and therefore inaccurate concentrations. It is crucial to use a properly dried sample to prepare accurate stock solutions.

Problem 2: Difficulty in obtaining a clear solution at a desired concentration.

  • Question: My sample of Nemtabrutinib is not fully dissolving in the intended solvent, even though it was soluble before. What could be the cause?

  • Answer: This could be an indication of moisture-induced physical changes. If Nemtabrutinib was in a metastable amorphous form, moisture absorption could have initiated crystallization to a more stable, less soluble crystalline form. It is recommended to analyze the sample for residual moisture and consider re-drying it before use.

Problem 3: Unexpected peaks in analytical chromatography (HPLC, LC-MS).

  • Question: I am seeing new, small peaks in the chromatogram of my Nemtabrutinib sample that were not there previously. Could this be degradation?

  • Answer: The appearance of new peaks could signify degradation, and moisture can be a contributing factor, potentially through hydrolysis. Storing the compound in a dry environment is critical to maintain its chemical purity. It is advisable to compare the chromatogram of the suspect sample with a reference standard that has been properly stored.

Problem 4: The weight of my sample seems to have increased over time.

  • Question: I have noticed a slight increase in the weight of my Nemtabrutinib sample after storing it for a few weeks. What is happening?

  • Answer: An increase in weight is a strong indicator of moisture absorption, especially for hygroscopic materials. This underscores the importance of storing the compound in a desiccator. Before use, it is essential to dry the sample to a constant weight to ensure accurate weighing for your experiments.

Optimal Drying Methods and Protocols

The choice of drying method depends on the thermal stability of Nemtabrutinib and the scale of the experiment. For a research-scale quantity, vacuum oven drying and desiccation are the most common and effective methods.

Method 1: Vacuum Oven Drying

This is the preferred method for removing significant amounts of water and other residual solvents without exposing the compound to high temperatures that could cause thermal degradation.[9][15][16][17][18]

Protocol for Vacuum Oven Drying:

  • Sample Preparation: Spread a thin layer of the Nemtabrutinib powder in a clean, tared glass container or on a watch glass. A thin layer maximizes the surface area for efficient drying.

  • Oven Setup: Place the sample in a vacuum oven.

  • Drying Conditions:

    • Temperature: Set the temperature to a mild level, typically 40-50°C. It is crucial to ensure this temperature is well below the melting point or decomposition temperature of Nemtabrutinib.

    • Pressure: Gradually apply vacuum to the oven, aiming for a pressure below 10 mbar.

  • Drying Time: Dry the sample for 12-24 hours. The exact time will depend on the initial moisture content and the amount of sample.

  • Achieving Constant Weight: After the initial drying period, remove the sample and place it in a desiccator to cool to room temperature. Weigh the sample. Return the sample to the vacuum oven for another 2-4 hours, cool, and re-weigh. The sample is considered dry when the weight is constant between two consecutive measurements (e.g., a difference of less than 0.1%).

  • Storage: Once dried, immediately transfer the sample to a desiccator for storage.

Method 2: Desiccator Drying (Desiccation)

This method is suitable for maintaining the dryness of a previously dried sample or for removing small amounts of surface moisture.[12][13][19][20]

Protocol for Desiccator Drying:

  • Desiccant Preparation: Ensure the desiccant at the bottom of the desiccator (e.g., silica gel with a moisture indicator, anhydrous calcium sulfate) is active. If the color of the indicator silica gel has changed, regenerate it by heating according to the manufacturer's instructions.

  • Sample Placement: Place the Nemtabrutinib sample in an open container on the desiccator plate.

  • Sealing: Ensure the desiccator lid is well-greased and forms an airtight seal.

  • Drying Time: Allow the sample to remain in the desiccator for at least 24 hours. For very hygroscopic materials, a vacuum desiccator can be used to enhance the drying efficiency.[12][19]

  • Storage: The desiccator serves as both a drying chamber and a storage container. Keep the sample in the desiccator until it is needed for an experiment.

Data Summary Tables

Table 1: Comparison of Recommended Drying Methods

FeatureVacuum Oven DryingDesiccator Drying
Primary Use Removal of significant moisture and residual solventsMaintaining dryness, removal of surface moisture
Efficiency HighLow to Moderate
Speed Relatively Fast (hours to a day)Slow (days)
Temperature Control YesAmbient Temperature
Pressure Control YesAtmospheric (or vacuum if a vacuum desiccator is used)
Equipment Vacuum oven, vacuum pumpDesiccator, desiccant
Best For Initial drying of bulk materialLong-term storage, drying of small samples

Analytical Method for Moisture Content Determination

To ensure the effectiveness of the drying process, it is essential to quantify the residual moisture content. Karl Fischer titration is the gold standard for this purpose due to its high accuracy, precision, and specificity for water.[21][22][23][24]

Protocol for Karl Fischer Titration (Volumetric Method):

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry state.

  • Sample Preparation: Accurately weigh a suitable amount of the dried Nemtabrutinib sample (typically 10-50 mg, depending on the expected moisture content).

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.

  • Calculation: The instrument's software will calculate the percentage of water in the sample based on the volume of reagent consumed.

  • Replicates: Perform the measurement in triplicate to ensure the precision of the results.

For very low moisture content (less than 1%), coulometric Karl Fischer titration is recommended for its higher sensitivity.[21]

Visualizing the Workflow

A systematic approach to handling a potentially moisture-sensitive compound like Nemtabrutinib is crucial for reproducible research.

Moisture_Sensitive_Compound_Workflow cluster_receipt Receiving and Initial Storage cluster_prep Preparation for Experiment cluster_exp Experimental Use Receipt Receive Nemtabrutinib Initial_Storage Store in Desiccator Receipt->Initial_Storage Immediate Action Drying_Decision Assess Need for Drying Initial_Storage->Drying_Decision Drying_Method Select Drying Method (Vacuum Oven or Desiccator) Drying_Decision->Drying_Method Drying Required Dry_Sample Dried Nemtabrutinib Drying_Decision->Dry_Sample No Drying Needed Perform_Drying Execute Drying Protocol Drying_Method->Perform_Drying KF_Analysis Perform Karl Fischer Titration Perform_Drying->KF_Analysis Verify Dryness KF_Analysis->Dry_Sample Moisture Content < 0.5% Experiment Weigh and Prepare Solutions Dry_Sample->Experiment Storage_Unused Return Unused Material to Desiccator Experiment->Storage_Unused Post-Experiment

Caption: Workflow for handling moisture-sensitive Nemtabrutinib.

Drying_Method_Selection Start Is the sample freshly opened and appears free-flowing? Vacuum_Oven Use Vacuum Oven Drying Start->Vacuum_Oven No, or if unsure Desiccator Use Desiccator for Storage and Maintenance Start->Desiccator Yes Initial_State Initial State of Nemtabrutinib Initial_State->Start KF_Test Confirm moisture content with Karl Fischer Titration Vacuum_Oven->KF_Test Desiccator->KF_Test Before critical use

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Analysis Guide: 5-(Bromomethyl)-1-methyl-1H-pyrazole Hydrobromide vs. Free Base

Executive Summary 5-(Bromomethyl)-1-methyl-1H-pyrazole is a highly versatile electrophilic building block widely utilized in the synthesis of complex pharmaceutical agents, including targeted [1]. During procurement and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Bromomethyl)-1-methyl-1H-pyrazole is a highly versatile electrophilic building block widely utilized in the synthesis of complex pharmaceutical agents, including targeted [1]. During procurement and synthesis, researchers frequently face a critical choice: utilizing the isolated free base or the hydrobromide (HBr) salt[2].

As a Senior Application Scientist, I strongly advocate for the use of the hydrobromide salt in rigorous analytical and synthetic workflows. This guide provides an objective comparison of these two forms, detailing how protonation fundamentally alters their stability, handling protocols, and 1H/13C Nuclear Magnetic Resonance (NMR) spectral profiles.

Product Performance Comparison: Salt vs. Free Base

The chemical state of this pyrazole derivative dictates its physical properties and shelf-life. The free base form contains both a reactive bromomethyl group and a nucleophilic pyrazole nitrogen, making it highly susceptible to self-polymerization and degradation. Converting it to the hydrobromide salt[3] protonates the pyrazole ring, deactivating its nucleophilicity and yielding a highly stable, crystalline solid.

Table 1: Physical Properties & Handling Comparison
FeatureHydrobromide Salt (Preferred)Free Base (Alternative)Causality / Impact
Physical State Crystalline SolidViscous Liquid / OilSolids allow for precise gravimetric weighing during NMR sample prep.
Bench Stability High (Stable at RT)Low (Prone to degradation)Protonation prevents nucleophilic attack by the N2 nitrogen on the -CH2Br group.
NMR Solvent DMSO-d6, Methanol-d4CDCl3, Dichloromethane-d2The salt requires highly polar, hydrogen-bond accepting solvents for dissolution.
Purity Over Time Retains >98% purityRapidly forms impuritiesThe salt provides a reliable, self-consistent baseline for quantitative NMR.

Quantitative NMR Data Comparison

Protonation of the pyrazole ring in the HBr salt induces significant electron withdrawal, which cascades through the molecule's conjugated system. This results in distinct downfield chemical shifts in both 1H and 13C NMR spectra compared to the free base.

Table 2: 1H NMR Chemical Shift Comparison (400 MHz, 298 K)
Proton AssignmentFree Base (CDCl3)HBr Salt (DMSO-d6)MultiplicityIntegrationMechanistic Causality
N-CH3 ~3.85 ppm~4.05 ppmSinglet (s)3HThe positive charge on the adjacent nitrogen (N2) draws electron density away via inductive effects, deshielding the protons.
-CH2Br ~4.45 ppm~4.80 ppmSinglet (s)2HDoubly deshielded by the electronegative bromine atom and the electron-deficient pyrazolium ring.
Pyrazole H-4 ~6.25 ppm~6.50 ppmDoublet (d)1HAltered magnetic anisotropy and reduced electron density across the aromatic system.
Pyrazole H-3 ~7.40 ppm~7.85 ppmDoublet (d)1HDirectly adjacent to the protonation site, experiencing the strongest deshielding effect.
NH+ N/A10.5 - 12.0 ppmBroad Singlet1HHighly acidic proton; peak broadness depends on the trace water content in the DMSO-d6.
Table 3: 13C NMR Chemical Shift Comparison (100 MHz, 298 K)
Carbon AssignmentFree Base (CDCl3)HBr Salt (DMSO-d6)Mechanistic Causality
N-CH3 ~36.5 ppm~38.2 ppmDecreased shielding due to N-protonation.
-CH2Br ~22.0 ppm~24.5 ppmInductive pull from the positively charged heterocycle.
C-4 ~106.0 ppm~108.5 ppmResonance effects within the protonated pyrazole ring.
C-5 ~138.0 ppm~141.0 ppmDeshielding adjacent to the bromomethyl substituent.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure high-fidelity spectral data, the sample preparation must be treated as a self-validating system where each step actively prevents common analytical artifacts.

  • Gravimetric Optimization: Weigh exactly 12.0 mg of the 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide into a clean glass vial.

    • Causality: 12 mg provides an optimal signal-to-noise ratio for 13C NMR (achievable in ~512 scans) while keeping the solution dilute enough to prevent viscosity-induced line broadening in the 1H spectrum.

  • Solvent Selection & Internal Standard: Add 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: The HBr salt is highly polar; DMSO-d6 ensures complete solvation. TMS acts as the internal zero-point reference, self-validating the chemical shift axis and compensating for any temperature-dependent solvent drift.

  • Homogenization: Vortex the mixture for 30 seconds. If micro-particulates persist, sonicate for 1 minute at room temperature.

    • Causality: Even microscopic undissolved particles distort the localized magnetic field homogeneity, leading to poor shimming, asymmetric peak shapes, and loss of resolution.

  • Inert Transfer: Transfer the completely clear solution into a 5 mm precision NMR tube using a glass Pasteur pipette.

    • Causality: Using plastic pipettes or syringes introduces plasticizers (e.g., bis(2-ethylhexyl) phthalate), which manifest as spurious, self-invalidating multiplet peaks at ~7.5-7.7 ppm and ~4.2 ppm, masking critical pyrazole signals.

  • Acquisition Parameters:

    • 1H NMR: 16 scans, 1-second relaxation delay (D1), 30° flip angle.

    • 13C NMR: 512 scans, 2-second relaxation delay, complete proton decoupling (WALTZ-16).

Decision Workflow & Structural Logic

The following workflow illustrates the decision-making process for sample preparation based on the chemical form of the pyrazole derivative.

NMR_Workflow Start Compound Selection: 5-(Bromomethyl)-1-methyl-1H-pyrazole Salt Hydrobromide Salt (Stable, Solid) Start->Salt Preferred FreeBase Free Base (Prone to degradation) Start->FreeBase Alternative SolventSalt Dissolve in DMSO-d6 (High Polarity) Salt->SolventSalt SolventBase Dissolve in CDCl3 (Low Polarity) FreeBase->SolventBase Acquisition Acquire 1H & 13C NMR (400/500 MHz) SolventSalt->Acquisition SolventBase->Acquisition Analysis Spectral Analysis: Identify N-CH3, -CH2Br, Pyrazole-H Acquisition->Analysis

Workflow for NMR sample preparation comparing the hydrobromide salt and free base forms.

Troubleshooting Common NMR Artifacts

  • Broad NH+ Peak / Missing Signal: If the NH+ peak at ~10.5-12.0 ppm is missing or excessively broad in the salt spectrum, it indicates rapid proton exchange with trace water in the DMSO-d6. Solution: Utilize fresh, sealed ampoules of anhydrous DMSO-d6.

  • Peak Tailing on -CH2Br: Tailing on the bromomethyl singlet suggests poor shimming or concentration gradients within the tube. Solution: Ensure complete dissolution (Step 3) and verify proper tube spinning and Z-axis shimming.

References

  • Title: SHP2 phosphatase inhibitors and methods of use (CN112166110A)
Comparative

A Researcher's Guide to the Infrared Spectroscopy of 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide: A Comparative Analysis

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopy absorption peaks for 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide. Designed for researchers and professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopy absorption peaks for 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide. Designed for researchers and professionals in drug development and organic synthesis, this document moves beyond a simple peak listing. It offers a comparative framework, grounding the spectral predictions in the fundamental principles of vibrational spectroscopy and contrasting them with related chemical structures. By understanding the causality behind peak assignments, researchers can more confidently use IR spectroscopy for structural verification and quality control.

Structural and Spectroscopic Rationale

5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide is a heterocyclic compound featuring a five-membered aromatic pyrazole ring.[1] Its structure incorporates several key functional groups, each with distinct vibrational modes that give rise to a unique infrared "fingerprint." The presence of the hydrobromide salt is a critical feature, as the protonation of the pyrazole nitrogen significantly influences the spectrum, particularly in the high-wavenumber region.

To accurately predict the IR spectrum, we will dissect the molecule into its constituent parts:

  • The 1-Methyl-1H-Pyrazole Core: This includes the aromatic C-H bonds, the N-methyl group, and the C=N and C-N bonds within the heterocyclic ring.

  • The 5-(Bromomethyl) Substituent: This group introduces aliphatic C-H bonds and, most importantly, the C-Br bond.

  • The Hydrobromide Salt: The protonated nitrogen (N-H+) introduces a highly characteristic, broad absorption band.

The following diagram illustrates the logical workflow for analyzing the IR spectrum of this molecule, from sample preparation to final structural confirmation.

G cluster_prep Step 1: Sample Preparation cluster_acq Step 2: Data Acquisition cluster_analysis Step 3: Spectral Analysis cluster_assign Step 4: Peak Assignment & Confirmation A Prepare KBr Pellet or Use Solid-State ATR B Record FT-IR Spectrum (4000-400 cm⁻¹) A->B C Identify High-Wavenumber Region (> 2500 cm⁻¹) B->C D Analyze Double Bond Region (1700-1500 cm⁻¹) B->D E Examine Fingerprint Region (< 1500 cm⁻¹) B->E F Assign Broad N-H+ Stretch (Hydrobromide Salt) C->F G Assign Aromatic & Aliphatic C-H Stretches C->G H Assign Pyrazole Ring C=C & C=N Stretches D->H I Assign C-H Bending & C-Br Stretch E->I J Compare with Reference Spectra (e.g., 1-methylpyrazole) F->J G->J H->J I->J K Confirm Structure J->K

Caption: Workflow for the FT-IR analysis of 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide.

Predicted Characteristic Absorption Peaks

The following table summarizes the expected IR absorption bands. The causality for each assignment is rooted in established vibrational frequencies for these functional groups.[2][3]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected IntensityRationale & Comments
~3100–3000C-H StretchPyrazole Ring (Aromatic)Medium-WeakAromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹.[4] These peaks may be weak and potentially obscured by the much broader N-H+ absorption.
~3000–2850C-H Stretch-CH₃ and -CH₂Br (Aliphatic)MediumThese absorptions are characteristic of sp³-hybridized C-H bonds and are expected to appear just below 3000 cm⁻¹.[2][4]
~3000–2400N-H StretchN-H+ (Hydrobromide Salt)Strong, BroadThe protonation of the pyridine-like nitrogen of the pyrazole ring results in a very broad and strong absorption characteristic of amine salts. This broadness is due to extensive hydrogen bonding in the solid state.
~1620–1500C=N and C=C StretchPyrazole RingMedium-StrongAromatic and heteroaromatic rings exhibit characteristic stretching vibrations in this region.[5][6][7] For pyrazole derivatives, these bands are typically strong and provide good evidence for the core ring structure.
~1465 and ~1375C-H Bend-CH₃ and -CH₂-MediumThe asymmetrical and symmetrical bending (scissoring) vibrations of the methyl and methylene groups are expected in this part of the fingerprint region.[3]
~1300-1150C-H Wag-CH₂BrMediumA characteristic wagging vibration for a methylene group attached to a halogen is often observed in this range.[8]
~1250–1000C-N StretchPyrazole RingMedium-StrongThe stretching vibrations of the C-N bonds within the pyrazole ring contribute to the complex pattern in the fingerprint region.[7]
~690–515 C-Br Stretch Bromomethyl Group Strong This is a key diagnostic peak. The carbon-bromine stretch is expected at low wavenumbers due to the high mass of the bromine atom.[2][8][9] Its presence is a strong indicator of successful bromination.

Comparative Analysis: Isolating Key Spectral Features

To build confidence in the peak assignments, it is instructive to compare the expected spectrum of our target molecule with simpler, related compounds. This comparison helps to isolate the spectral contributions of each functional group.

CompoundKey Difference from TargetExpected Impact on IR Spectrum
1-Methyl-1H-pyrazole [10]Lacks the 5-(bromomethyl) group and is not a hydrobromide salt.Absence of: a strong, broad N-H+ band (~3000-2400 cm⁻¹), the C-H wag of -CH₂Br (~1300-1150 cm⁻¹), and the strong C-Br stretch (~690-515 cm⁻¹). The C-H stretching region will be much cleaner.
1-Bromopropane An aliphatic bromide, lacking the pyrazole ring and hydrobromide salt.Presence of: a strong C-Br stretch (~690-515 cm⁻¹) and aliphatic C-H stretches (~2990-2850 cm⁻¹).[8] Absence of: all aromatic C-H and pyrazole ring (C=C, C=N) absorptions.
Pyrazole [11]Unsubstituted and not a hydrobromide salt.Presence of: a sharp N-H stretch (~3400-3250 cm⁻¹) instead of the broad N-H+ band. Absence of: aliphatic C-H stretches from the methyl and bromomethyl groups, and the C-Br stretch.

This comparative logic demonstrates that the most unambiguous peaks for confirming the identity of 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide are the simultaneous presence of the very broad N-H+ absorption, the pyrazole ring vibrations around 1600 cm⁻¹, and the strong C-Br stretch in the low-frequency region of the fingerprint region.

Standard Experimental Protocol: Acquiring a High-Quality Spectrum

The following protocol outlines a standard procedure for obtaining a solid-state FT-IR spectrum, suitable for the hydrobromide salt.

Methodology: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid technique for solid samples that requires minimal preparation.

  • Instrument Preparation: Ensure the FT-IR spectrometer is purged and a background spectrum has been collected.

  • Sample Application: Place a small, representative amount of the crystalline 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide powder directly onto the ATR crystal (e.g., diamond or germanium).

  • Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key to reproducible results.

  • Spectrum Collection: Acquire the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Data Processing: Process the collected spectrum, which may include an ATR correction and baseline correction if necessary.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Conclusion

The infrared spectrum of 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide is defined by a combination of features arising from its core heterocyclic structure, its substituents, and its salt form. The most diagnostically significant absorptions are the strong, low-frequency C-Br stretch (around 690-515 cm⁻¹), the medium-to-strong pyrazole ring stretching vibrations (around 1620-1500 cm⁻¹), and the exceptionally broad and intense N-H+ stretch from the hydrobromide salt (spanning ~3000-2400 cm⁻¹). By using a comparative approach and understanding the vibrational origins of these peaks, researchers can effectively employ FT-IR spectroscopy for the unambiguous structural verification of this and related pyrazole derivatives.

References

  • ResearchGate. FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... Available at: [Link]

  • ACS Publications. Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole | The Journal of Physical Chemistry A. Available at: [Link]

  • ResearchGate. General mechanism of pyrazole derivatives using I2 The IR spectrum of 5... Available at: [Link]

  • University of California, Santa Cruz. IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups*. Available at: [Link]

  • SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). Available at: [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Alkyl Halides. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Chart. Available at: [Link]

  • Der Pharma Chemica. PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Available at: [Link]

  • ResearchGate. Vibrational analysis of some pyrazole derivatives | Request PDF. Available at: [Link]

  • Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Available at: [Link]

  • Royal Society of Chemistry. A vibrational assignment for pyrazole - Journal of the Chemical Society B. Available at: [Link]

  • PubChem. 1H-Pyrazole, 1-methyl- | C4H6N2 | CID 70255. Available at: [Link]

  • ACS Publications. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry. Available at: [Link]

  • SpectraBase. 4-Iodo-1-methyl-1H-pyrazole - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • ResearchGate. NH / CH stretching region of the IR spectrum of pyrazole (a) in the gas... Available at: [Link]

  • University of California, Santa Cruz. IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. Available at: [Link]

  • Northern Illinois University. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry. Available at: [Link]

  • 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide — Chemical Substance Information. Available at: [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

Sources

Validation

Structural Validation of 5-(bromomethyl)-1-methyl-1H-pyrazole HBr: A Comparative Guide to X-ray Crystallography vs. Orthogonal Techniques

As drug development pipelines increasingly rely on highly functionalized heterocyclic building blocks, the absolute structural validation of these intermediates becomes a critical regulatory and scientific bottleneck. 5-...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized heterocyclic building blocks, the absolute structural validation of these intermediates becomes a critical regulatory and scientific bottleneck. 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide (CAS 1855907-09-3) is a prime example of a versatile small-molecule scaffold that presents significant analytical challenges[1][2].

Due to the inherent tautomerism of pyrazole precursors and the competing nucleophilicity of the nitrogen atoms during N-alkylation, syntheses frequently yield a mixture of 1,3- and 1,5-disubstituted regioisomers[3][4]. Furthermore, confirming the exact site of protonation in the hydrobromide salt (typically the N2 position) and the spatial orientation of the bromomethyl group requires analytical techniques that go beyond basic mass spectrometry or 1D Nuclear Magnetic Resonance (NMR).

This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against orthogonal techniques—2D NMR and Powder X-ray Diffraction (PXRD)—to establish a definitive workflow for the structural validation of this critical pyrazole derivative.

The Analytical Workflow for Pyrazole Validation

Workflow cluster_val Orthogonal Validation Techniques A 5-(bromomethyl)-1-methyl-1H-pyrazole HBr (Crude Synthesis Product) B Primary Screening LC-MS & 1D NMR A->B C Purity > 95%? B->C D Recrystallization (Solvent/Antisolvent) C->D No E Advanced Structural Validation C->E Yes D->B F 2D NMR (HMBC/NOESY) Solution-State Connectivity E->F G SC-XRD Absolute 3D Regiochemistry & Salt Form E->G H PXRD Bulk Phase Purity E->H

Fig 1: Step-by-step analytical workflow for the structural validation of pyrazole derivatives.

Comparative Analysis of Validation Technologies
1. Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard

SC-XRD is the premier method for determining the absolute 3D spatial coordinates of small molecules. For 5-(bromomethyl)-1-methyl-1H-pyrazole HBr, SC-XRD unambiguously differentiates the 1,5-substitution pattern from the 1,3-isomer by directly mapping the electron density of the crystal lattice[3][4]. Crucially, SC-XRD is the only routine technique capable of directly visualizing the hydrogen-bonding network, thereby confirming the N2 protonation site and the precise location of the bromide counterion in the solid state[5][6].

2. 2D NMR Spectroscopy (HMBC/NOESY): The Solution-State Alternative

While 1D 1 H and 13 C NMR are sufficient for assessing bulk purity, they often fail to definitively assign pyrazole regiochemistry due to the nearly identical chemical shifts of the C3 and C5 protons in regioisomeric mixtures[3]. 2D Heteronuclear Multiple Bond Correlation (HMBC) overcomes this by detecting long-range ( 2J and 3J ) carbon-proton couplings, allowing scientists to infer connectivity between the N1-methyl group and the C5 carbon[7]. However, because NMR is performed in solution, the rapid exchange of the hydrobromide proton often obscures the exact nature of the salt bridge, limiting its utility for solid-state characterization[5].

3. Powder X-ray Diffraction (PXRD): The Bulk Phase Validator

PXRD is highly effective for confirming the bulk phase purity and identifying polymorphs of active pharmaceutical ingredients (APIs)[6]. However, solving a de novo structure from powder data is computationally intensive and heavily reliant on isomorphic microcrystalline samples. It struggles to differentiate atoms with similar electron densities (like carbon and nitrogen) and cannot easily localize hydrogen atoms, making it a secondary tool compared to SC-XRD for initial structural elucidation[6].

Logic of Method Selection

Logic N1 Structural Ambiguity: 1,3- vs 1,5-Substitution & HBr Protonation Site N2 1D NMR N1->N2 N3 2D NMR (HMBC) N1->N3 N4 SC-XRD N1->N4 N5 Cannot definitively assign regioisomers due to similar chemical shifts N2->N5 N6 Infers connectivity via long-range J-coupling, but misses crystal packing N3->N6 N7 Provides exact 3D coordinates, confirming 1,5-substitution & N2-HBr salt bridge N4->N7

Fig 2: Logical decision matrix for resolving pyrazole regiochemistry and salt form.

Quantitative Performance Comparison

The following table summarizes the operational and analytical metrics of each technique when applied to 5-(bromomethyl)-1-methyl-1H-pyrazole HBr.

Analytical FeatureSC-XRD (Primary Product)2D NMR (HMBC/NOESY)PXRD
Primary Utility Absolute 3D structure & stereochemistrySolution-state connectivity & dynamicsBulk polymorph & phase purity
Regiochemistry Confidence Absolute (100%) High (Inferred via J -coupling)Low (Requires complex modeling)
Salt Form Confirmation Direct visualization of HBr network Indirect (Chemical shift perturbation)Indirect (Fingerprint matching)
Sample Requirement Single crystal (~0.1 mm)~15 mg (Highly pure powder)~50 mg (Microcrystalline powder)
State Analyzed Solid-stateSolution-stateSolid-state
Turnaround Time 24–48 hours (if crystal is available)2–4 hours1–2 hours
Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each experimental parameter is explicitly detailed.

Protocol 1: Single-Crystal X-ray Diffraction (SC-XRD)

Objective: Unambiguous determination of the 1,5-substitution pattern and the HBr salt bridge.

  • Crystallization via Vapor Diffusion:

    • Action: Dissolve 10 mg of 5-(bromomethyl)-1-methyl-1H-pyrazole HBr in a minimal volume of methanol (solvent). Place the open vial inside a larger, sealed chamber containing diethyl ether (antisolvent).

    • Causality: Vapor diffusion ensures extremely slow, thermodynamically controlled supersaturation. This prevents the kinetic trapping of defects and twinning, yielding the high-resolution, defect-free single crystals required to accurately map the electron density of light atoms (e.g., the N2 proton) against heavy atoms (Bromine)[6].

  • Data Collection:

    • Action: Mount a suitable crystal (approx. 0.1 × 0.1 × 0.2 mm) on a kapton loop using paratone oil. Cool the sample to 100 K under a continuous nitrogen stream. Collect diffraction data using a diffractometer equipped with a Mo-K α radiation source ( λ=0.71073 Å).

    • Causality: Cooling the crystal to 100 K drastically reduces the thermal motion of the atoms (Debye-Waller factors). This sharpens the diffraction peaks and minimizes positional disorder, which is critical for precisely localizing the bromomethyl group and the bromide counterion[5].

  • Phasing, Refinement, and Internal Validation:

    • Action: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structural model using full-matrix least-squares on F2 (e.g., SHELXL).

    • Self-Validation: The structural assignment is considered mathematically absolute and self-validating only if the final R1​ value is < 0.05 and the Goodness of Fit (GoF) is approximately 1.0. These metrics confirm that the theoretical model perfectly matches the experimental electron density map[8].

Protocol 2: 2D HMBC NMR Spectroscopy

Objective: Solution-state verification of the N1-methyl to C5 connectivity.

  • Sample Preparation:

    • Action: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO- d6​ is utilized because the hydrobromide salt is highly polar. A high-dielectric solvent ensures complete dissolution without molecular aggregation, which would otherwise cause line broadening and obscure critical long-range coupling signals.

  • Acquisition:

    • Action: Acquire a 1 H- 13 C HMBC spectrum at 298 K using a 500 MHz or higher NMR spectrometer.

    • Causality: The HMBC experiment is specifically chosen to detect 2J and 3J carbon-proton couplings. Observing a cross-peak between the N1-methyl protons and the C5 carbon definitively proves the 1,5-regiochemistry, ruling out the 1,3-isomer[7].

  • Internal Validation:

    • Action: Calibrate the chemical shifts against the DMSO- d6​ residual solvent peak ( 1 H: 2.50 ppm, 13 C: 39.52 ppm).

    • Self-Validation: The protocol is validated by the strict absence of cross-peaks between the N-methyl group and the C3 carbon. Any signal in this region immediately flags the presence of a 1,3-regioisomeric impurity, prompting a return to the recrystallization phase.

Conclusion

For the structural validation of 5-(bromomethyl)-1-methyl-1H-pyrazole HBr, Single-Crystal X-ray Diffraction (SC-XRD) remains the undisputed gold standard. While 2D NMR provides excellent inferential data regarding solution-state connectivity, only SC-XRD delivers the absolute 3D spatial coordinates required to definitively prove the 1,5-regiochemistry and map the hydrobromide salt network. Drug development professionals should mandate SC-XRD for the initial structural filing of this building block, while reserving NMR and PXRD for routine, high-throughput batch-to-batch quality control.

References
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions . ACS Publications. Available at:[Link]

  • Solid-state conformations of pharmaceutical polymorphs in solution: validation and invalidation by NMR . CrystEngComm (RSC Publishing). Available at: [Link]

  • Regioselective Synthesis of Pyrazoles and Pyrazolo[1,5-a]Pyrimidines: Structural Characterization by HMBC NMR . ResearchGate. Available at: [Link]

  • Efficient, environment friendly and regioselective synthetic strategy . European Journal of Chemistry. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating Nucleophilic Substitution Products of CAS 1855907-09-3 via LC-MS

Abstract In the fast-paced environment of drug discovery and development, rapid and unambiguous confirmation of reaction outcomes is paramount. This guide provides an in-depth, experience-driven comparison of analytical...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the fast-paced environment of drug discovery and development, rapid and unambiguous confirmation of reaction outcomes is paramount. This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the products of nucleophilic substitution reactions, with a specific focus on a hypothetical reaction involving the substrate identified by CAS number 1855907-09-3. We will explore the unparalleled advantages of Liquid Chromatography-Mass Spectrometry (LC-MS) in providing sensitive, specific, and high-throughput analysis. This document details a comprehensive LC-MS workflow, from sample preparation to data interpretation, and objectively compares its performance against alternative methods such as NMR and GC-MS. The protocols and insights herein are designed to be a self-validating system, empowering researchers to make informed decisions and accelerate their development timelines.

Introduction: The Challenge of Reaction Validation

At the heart of synthetic chemistry lies the transformation of molecules. A nucleophilic substitution reaction, where an electron-rich nucleophile displaces a leaving group on an electrophilic substrate, is a fundamental tool for building molecular complexity.[1][2] However, confirming the success of such a reaction is not merely a binary 'yes' or 'no' question. A thorough validation must answer:

  • Identity: Is the desired product formed?

  • Purity: What is the ratio of product to unreacted starting material?

  • Byproducts: Are there any unexpected or undesired side products?

Answering these questions swiftly and accurately is critical. The choice of analytical methodology directly impacts project timelines and resource allocation. While several techniques exist, Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a cornerstone technology for this purpose, offering a powerful combination of separation and mass identification.[3][4][5]

Section 1: The Target Reaction - Nucleophilic Substitution of CAS 1855907-09-3

To ground our discussion in a practical example, let us consider the substrate with CAS Registry Number 1855907-09-3 . While the specific structure is not publicly available in common chemical databases as of this guide's writing, we will postulate a representative structure for illustrative purposes: an aromatic core with a suitable leaving group, such as a bromo- or tosyloxy- group, making it an excellent electrophile for nucleophilic substitution.

Hypothetical Reaction Scheme:

Let's assume CAS 1855907-09-3 is (4-bromomethyl)phenyl-morpholine (a hypothetical structure for this exercise) and our goal is to perform a nucleophilic substitution with sodium azide (NaN₃) to form the corresponding azidomethyl derivative.

  • Substrate (Electrophile): (4-bromomethyl)phenyl-morpholine

    • Hypothetical Molecular Formula: C₁₁H₁₄BrNO

    • Hypothetical Monoisotopic Mass: 271.0257 g/mol

  • Nucleophile: Azide ion (N₃⁻)

  • Expected Product: (4-azidomethyl)phenyl-morpholine

    • Hypothetical Molecular Formula: C₁₁H₁₄N₄O

    • Hypothetical Monoisotopic Mass: 234.1162 g/mol

  • Leaving Group: Bromide ion (Br⁻)

The core analytical challenge is to separate and definitively identify the starting material (mass 271.0257) from the product (mass 234.1162) in a complex reaction mixture.

Section 2: The Gold Standard: Validation by LC-MS

LC-MS is the preferred method for monitoring this type of reaction due to its ability to handle non-volatile, thermally labile compounds common in pharmaceutical research and its exceptional sensitivity and selectivity.[4][6] The liquid chromatography (LC) component separates the molecules in the mixture based on their physicochemical properties (e.g., polarity), while the mass spectrometer (MS) detects and identifies them based on their mass-to-charge ratio (m/z).[3]

Expert Insights: Why LC-MS is the Right Choice

The rationale for selecting LC-MS is rooted in efficiency and specificity. Unlike Nuclear Magnetic Resonance (NMR), which requires higher concentrations and provides structural data on the entire mixture, LC-MS physically separates the components before detection. This prevents signal overlap and allows for the detection of trace-level byproducts that would be invisible to NMR. Compared to Gas Chromatography-MS (GC-MS), LC-MS does not require the analyte to be volatile, a critical advantage for the polar, higher molecular weight compounds typical in drug development.[6]

Detailed Experimental Protocol: LC-MS Analysis

This protocol is designed as a robust starting point, which should be optimized as part of a formal analytical method development process.[7]

1. Sample Preparation (The Critical First Step):

  • Objective: To quench the reaction and prepare a sample suitable for injection, preventing further reaction and instrument contamination.

  • Procedure:

    • Withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.

    • Immediately quench it in a larger volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile (ACN) and water. Causality: This dilutes the reactants, stopping the reaction, and ensures the sample is dissolved in a solvent compatible with the initial mobile phase, preventing precipitation in the LC system.[8]

    • Vortex the sample thoroughly.

    • If the solution appears cloudy, centrifuge it and transfer the clear supernatant to an LC vial. This protects the LC column from particulates.

2. Liquid Chromatography (LC) Conditions:

  • Objective: To achieve baseline separation of the starting material, product, and any significant byproducts.

  • Parameters:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is an excellent starting point for this type of molecule.

    • Mobile Phase A: Water with 0.1% Formic Acid. Causality: Formic acid aids in the protonation of the analytes, which is crucial for good ionization in positive-mode ESI-MS.

    • Mobile Phase B: Acetonitrile (ACN) with 0.1% Formic Acid.

    • Gradient: 5% to 95% B over 5 minutes. Causality: A gradient elution is effective for separating components with different polarities in a complex reaction mixture within a short analysis time.[8]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C. Causality: Elevated temperature reduces solvent viscosity and can improve peak shape and reproducibility.

    • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Objective: To ionize the separated components and detect their mass-to-charge ratios.

  • Parameters:

    • Ionization Source: Electrospray Ionization (ESI). Causality: ESI is a "soft" ionization technique ideal for the polar, non-volatile molecules in our hypothetical reaction, minimizing in-source fragmentation and preserving the molecular ion.[9][10]

    • Polarity: Positive Ion Mode. Causality: The morpholine and azide functional groups contain nitrogen atoms that are readily protonated to form positive ions ([M+H]⁺).

    • Scan Range: m/z 100 - 500. This range comfortably covers the expected masses of our starting material and product.

    • Source Parameters (Instrument Dependent): Optimize gas temperatures, gas flows, and capillary voltage to achieve maximum signal intensity for the expected product.

Data Interpretation: A Self-Validating Workflow

The data analysis process follows a logical, self-validating sequence to ensure trustworthy results.

  • Examine the Total Ion Chromatogram (TIC): This plot shows the total MS signal over time. Each peak represents one or more compounds eluting from the LC column.

  • Extract Mass Spectra: For each significant peak in the TIC, extract the corresponding mass spectrum.

  • Identify Key Species:

    • Starting Material: Look for a peak with an m/z corresponding to the protonated starting material. For our example, this would be ~272.0330 (for C₁₁H₁₅⁷⁹BrNO⁺) and ~274.0310 (for C₁₁H₁₅⁸¹BrNO⁺), showing the characteristic isotopic pattern of a bromine-containing compound.

    • Product: Look for a peak with an m/z corresponding to the protonated product: ~235.1237 (for C₁₁H₁₅N₄O⁺).

  • Confirm Identity with Adducts: Electrospray ionization can produce adducts, where the molecule associates with ions from the solvent or glassware (e.g., sodium, [M+Na]⁺).[11][12] These can serve as secondary confirmation. For the product, a sodium adduct would appear at m/z ~257.1057 . While sometimes problematic, their presence can increase confidence in mass assignment.[11][13]

dot graph TD { graph [rankdir="LR", splines=ortho, size="10,5", bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} caption { label="Figure 1: High-level LC-MS workflow for reaction validation." fontsize=10 fontcolor="#202124" } dot graph TD { graph [rankdir="TB", splines=ortho, size="10,6", bgcolor="#FFFFFF"]; node [shape=record, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} caption { label="Figure 2: Logical flow for LC-MS data interpretation." fontsize=10 fontcolor="#202124" }

Section 3: Comparison with Alternative Validation Techniques

While LC-MS is a powerful tool, a comprehensive understanding requires comparing it to other common analytical techniques. The choice of method should always be fit-for-purpose.[14][15]

Parameter LC-MS NMR Spectroscopy GC-MS Thin-Layer Chromatography (TLC)
Primary Output Mass-to-Charge Ratio (m/z) & Retention TimeChemical Shifts (Structure)Mass-to-Charge Ratio (m/z) & Retention TimeRetention Factor (Rf)
Sensitivity High (pg-fg)Low (mg-µg)High (pg-fg)Very Low (µg-ng)
Specificity High (Mass Accuracy)Very High (Structural Isomers)High (Mass Accuracy)Very Low
Throughput High (<10 min/sample)Low (>15 min/sample + prep)Medium (depends on volatility)Very High
Volatility Req. NoNoYesNo
Structural Info Low (MS/MS provides fragments)DefinitiveMedium (EI fragmentation)None
Expertise Level MediumHighMediumLow
Best For Routine reaction monitoring, purity checks, byproduct identification.Definitive structural elucidation of purified compounds.Analysis of volatile, thermally stable compounds.Quick, qualitative check for reaction progression.
Expert Insights on Method Selection
  • When to use NMR: Use NMR for the final, definitive structural confirmation of your purified product. It is unparalleled for determining connectivity and stereochemistry but is too slow and insensitive for routine, in-process reaction checks.

  • When to consider GC-MS: Only if your starting material and product are volatile and thermally stable (unlikely for many drug-like molecules). It offers excellent separation but is limited by analyte properties.[6]

  • The role of TLC: TLC remains a valuable, inexpensive tool for a quick, qualitative assessment at the bench. It can instantly tell you if the starting material spot is disappearing and a new product spot is appearing, but it provides no structural information and can be misleading if products have similar polarity.

For the specific task of validating the nucleophilic substitution of CAS 1855907-09-3, LC-MS provides the optimal balance of speed, sensitivity, and specificity, making it the superior choice for in-process validation.

Conclusion

Validating the outcome of a nucleophilic substitution reaction is a critical step in the synthetic workflow. This guide has demonstrated that while various analytical tools are available, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a superior solution for the rapid, sensitive, and specific confirmation of products like the derivative of CAS 1855907-09-3. By combining chromatographic separation with mass detection, LC-MS provides unambiguous identification of reactants, products, and byproducts in a single, swift analysis. The detailed protocol and comparative data presented herein equip researchers and drug development professionals with the expert knowledge to implement a robust, self-validating workflow, thereby enhancing scientific integrity and accelerating the pace of innovation.

References

  • LGC. (2013).
  • Gleditzsch, D., & Müller, C. (2016).
  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs Blog.
  • Emery Pharma. (2023, March 7).
  • Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions – Introduction. Master Organic Chemistry.
  • Chemistry Steps. (2021, October 26). Nucleophilic Substitution Reactions – An Introduction. Chemistry Steps.
  • Spectroscopy Online. (2026, March 16). Recent Trends in the Use of LC-MS-MS for the Testing of Food and Environmental Contaminants. Spectroscopy Online.
  • Rao, T. N. (2018).
  • Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry, 180, 117940.
  • Reddit. (2022, February 17). Want to use LC/MS to monitor reactions but have questions.
  • Mondal, S., et al. (2023). A Succinct Assessment of the Development, Validation, and Method Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules. Journal of Drug and Alcohol Research.
  • Ameri, A. M. (2019). Principles of Nucleophilic Substitution. American International Journal of Cancer Studies, 1(1), 11.
  • LCGC. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
  • MedLife Mastery. (2025, February 1).
  • Asian Journal of Pharmaceutical Research and Development. (2025, February 15).
  • Chan, C. C., et al. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.

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Safety & Regulatory Compliance

Safety

Operational Safety Guide: Handling and Disposal of 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide

This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide. The information herein...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide. The information herein is designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in authoritative best practices. By understanding the causality behind these protocols, you can mitigate risks and foster a culture of safety and scientific integrity within your laboratory.

Hazard Assessment and Risk Profile

5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide is a reactive organic compound used in chemical synthesis.[1] Its hazard profile is dictated by its structure: a pyrazole core, a hydrobromide salt, and, most significantly, a bromomethyl group. This functional group classifies the molecule as a potential alkylating agent, a class of compounds known for their high reactivity and ability to covalently modify biological molecules. This reactivity is the basis for its utility in synthesis but also the foundation of its health risks.

The compound is known to be harmful if swallowed, and toxic in contact with skin. It causes skin irritation and serious eye damage.[2] Furthermore, due to its physical form as a solid, there is a significant risk of generating airborne dust during handling, which can lead to respiratory irritation and systemic toxicity.[2] Prolonged or repeated exposure may cause damage to organs.

Table 1: Hazard Summary for 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide

Hazard ClassificationGHS Pictogram(s)Signal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Skull and Crossbones
Danger Harmful if swallowed, Toxic in contact with skin.[2]Skin IrritationExclamation MarkWarning Causes skin irritation.[2]Serious Eye Damage/IrritationCorrosionDanger Causes serious eye damage.Specific Target Organ Toxicity (Single Exposure)Exclamation MarkWarning May cause respiratory irritation.[2][3]Specific Target Organ Toxicity (Repeated Exposure)Health HazardDanger Causes damage to organs through prolonged or repeated exposure.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. The goal is to create a comprehensive barrier that prevents all routes of exposure: dermal, ocular, and respiratory.

Primary Engineering Controls: The First Line of Defense

All manipulations of 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide, especially the handling of the solid powder, must be performed within a certified Chemical Fume Hood (CFH) or a similar containment primary engineering control (C-PEC).[4] This is non-negotiable and serves to protect the user from inhaling hazardous dust or vapors.

Recommended PPE for Handling

Table 2: PPE Requirements by Task

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing & Transfer (Solid) Double Nitrile Gloves (ASTM D6978 rated)Chemical Splash Goggles & Full-Face ShieldImpermeable Gown (closed back)Fit-Tested N95 Respirator (or higher)
Solution Handling (Liquid) Double Nitrile Gloves (ASTM D6978 rated)Chemical Splash GogglesImpermeable Gown (closed back)Not required if handled exclusively within a CFH.
Spill Cleanup Double Heavy-Duty Nitrile GlovesChemical Splash Goggles & Full-Face ShieldImpermeable Gown (closed back)Fit-Tested N95 Respirator (or higher)
Waste Disposal Double Nitrile Gloves (ASTM D6978 rated)Chemical Splash GogglesImpermeable Gown (closed back)Not required if waste containers are sealed.

Detailed Justification:

  • Hand Protection: Double-gloving is a critical practice.[5][6][7] It provides a barrier against immediate exposure and protects the skin during the doffing (removal) process. The outer glove is considered contaminated and is removed first, leaving a clean inner glove to handle other PPE. Gloves must be rated for chemotherapy or hazardous drug handling (ASTM D6978) to ensure they resist permeation.[6][8]

  • Eye and Face Protection: Given the "serious eye damage" classification, standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[9] A full-face shield must be worn over the goggles during any operation with a high splash potential, such as reconstituting the solid or cleaning a spill.[5][8]

  • Body Protection: A disposable, solid-front, impermeable gown with long sleeves and tight-fitting elastic or knit cuffs is required.[5][6] This prevents skin contact and contamination of personal clothing.

  • Respiratory Protection: The primary risk from this solid compound is the inhalation of fine powders.[10] Therefore, a NIOSH-certified, fit-tested N95 respirator is the minimum requirement when handling the solid outside of a containment device or when a spill occurs.[5][8]

Safe Handling and Operational Workflow

Adherence to a strict, sequential workflow minimizes the risk of exposure and cross-contamination.

Preparation and Pre-Handling Checklist
  • Ensure the Chemical Fume Hood is operational and the sash is at the indicated safe working height.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[9]

  • Prepare the work surface by covering it with disposable, absorbent bench paper.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood.

  • Locate and prepare designated hazardous waste containers.

  • Don all required PPE according to the sequence outlined in the diagram below.

PPE Donning and Doffing Sequence

The order in which PPE is put on (donned) and taken off (doffed) is critical to prevent self-contamination. The general principle is to remove the most contaminated items first.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Source) d1 Inner Gloves d2 Gown d1->d2 d3 N95 Respirator d2->d3 d4 Goggles & Face Shield d3->d4 d5 Outer Gloves (over cuff) d4->d5 f1 Outer Gloves f2 Gown f1->f2 f3 Goggles & Face Shield f2->f3 f4 N95 Respirator f3->f4 f5 Inner Gloves f4->f5

Caption: PPE Donning and Doffing Workflow.

Step-by-Step Handling Protocol (Weighing & Transfer)
  • Perform all manipulations deep within the Chemical Fume Hood.

  • Carefully open the container, avoiding any puff of powder.

  • Use a dedicated spatula to transfer the desired amount of solid to a tared weigh boat or directly into the reaction vessel.

  • Handle the material gently to minimize dust generation.[10]

  • Once the transfer is complete, securely close the primary container.

  • If dissolving, add the solvent slowly to the solid to avoid splashing.

  • Clean the spatula and any contaminated surfaces with a damp cloth before removing them from the hood. Dispose of the cloth as hazardous waste.

Waste Disposal Plan

All materials that come into contact with 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide are considered hazardous waste. Brominated organic compounds require specific disposal routes and must not be mixed with general laboratory waste.[11]

  • Solid Chemical Waste: Unused or expired chemical must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste."

  • Contaminated Consumables: All used PPE (gloves, gowns, respirator), weigh boats, bench paper, and cleaning materials must be placed in a dedicated, sealed hazardous waste bag or container immediately after use.[5]

  • Liquid Waste: Reaction mixtures and solutions containing the compound should be collected in a sealed, properly labeled container for "Halogenated Organic Liquid Waste."

All waste must be disposed of through a licensed hazardous waste disposal facility in accordance with local, state, and federal regulations.[9][11][12]

References

  • Chemical Substance Information, 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide. Google Vertex AI Search. 2

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Ideal Response. 11

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. EPA. 13

  • Spectrum Chemical. (2014, November 21). SAFETY DATA SHEET. Spectrum Chemical. 14

  • Sigma-Aldrich. (2026, January 6). SAFETY DATA SHEET. Sigma-Aldrich.

  • CymitQuimica. CAS 1855907-09-3: 1H-Pyrazole, 5-(bromomethyl)-1-methyl-, hydrobromide (1:1). CymitQuimica. 1

  • ICL-IP Terneuzen. Brominated waste. ICL-IP Terneuzen EN. 15

  • Morf, L. S., et al. Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology. 16

  • Halyard Health. GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. Halyard Health. 5

  • Al-Ansari, M. M., et al. (2023). Bromine contamination and risk management in terrestrial and aquatic ecosystems. Environmental Science and Pollution Research. 17

  • CCOHS. (2016). Safe handling of cytotoxics: guideline recommendations. Current Oncology. 8

  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET. Fisher Scientific. 9

  • Journal of Oncology Practice. (2025, July 2). Comprehensive Chemotherapy Safety Guidelines: Protecting Patients, Staff, and Caregivers. American Society of Clinical Oncology. 6

  • Occupational Safety and Health Administration. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs. OSHA. 4

  • Safety Data Sheet. 3B Scientific. 12

  • Pediatric Oncology Group of Ontario. Personal Protective Equipment. POGO. 18

  • Tokyo Chemical Industry. (2025, December 10). SAFETY DATA SHEET. Tokyo Chemical Industry. 19

  • Angene Chemical. (2025, March 22). Safety Data Sheet. Angene Chemical. 3

  • Fisher Scientific. (2025, December 20). 4-Bromo-5-methyl-1-phenyl-1H-pyrazole - SAFETY DATA SHEET. Fisher Scientific. 20

  • Guidechem. (2020, February 8). How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid?. Guidechem. 21

  • Echemi. 5-BroMo-1-Methyl-1H-pyrazole-4-carbaldehyde Safety Data Sheets. Echemi. 10

  • Sigma-Aldrich. 5-(Bromomethyl)-1-methyl-1H-pyrazole. Sigma-Aldrich.

  • Google Patents. (2022, November 22). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents. 22

  • National Center for Biotechnology Information. (2021, March 5). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. PubMed Central. 23

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide
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